2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c12-6-10(15)14-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAWPJLADWBKCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381805 | |
| Record name | 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5039-16-7 | |
| Record name | 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological activities of the compound 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. The information is curated for researchers, scientists, and professionals in the field of drug development.
Core Physicochemical Properties
This compound is a synthetic compound belonging to the class of thiazole derivatives. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Chemical Formula | C₁₁H₉ClN₂OS | [1][2] |
| Molecular Weight | 252.72 g/mol | [1][2] |
| CAS Number | 5039-16-7 | [2] |
| Appearance | Colorless crystals | [3] |
| Melting Point | Not explicitly reported, but synthesized as a crystalline solid at room temperature. | [3] |
| Solubility | Soluble in dichloromethane. A related compound, 2-chloro-N-(1,3-thiazol-2-yl)acetamide, has a reported aqueous solubility of >26.5 µg/mL at pH 7.4. | [3][4] |
| LogP (calculated) | 2.7 | [1] |
| Topological Polar Surface Area (TPSA) | 70.2 Ų | [1] |
Synthesis and Characterization
The primary synthetic route to this compound is through the nucleophilic substitution reaction between 2-amino-4-phenylthiazole and chloroacetyl chloride.[3]
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound has been reported as follows:
Materials:
-
4-phenylthiazol-2-amine
-
Dry toluene
-
Potassium carbonate (K₂CO₃)
-
Chloroacetyl chloride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-phenylthiazol-2-amine (1.5 g, 8.52 mmol) in dry toluene (25 ml), potassium carbonate (2.32 g, 17.04 mmol) and chloroacetyl chloride (0.67 ml, 8.52 mmol) are added.
-
The reaction mixture is heated to reflux for 3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and diluted with dichloromethane (45 ml).
-
The organic layer is washed with a saturated sodium bicarbonate solution and then with water (3 x 10 ml).
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent such as ethyl acetate to afford colorless crystals of this compound.[3]
Characterization
The structure and purity of the synthesized compound can be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
X-ray Crystallography: To determine the three-dimensional arrangement of atoms in the crystalline state. A reported crystal structure for this compound indicates a triclinic space group P-1.[5]
Biological Activity and Potential Signaling Pathways
Thiazole derivatives, including this compound, have garnered significant interest due to their diverse biological activities, particularly their potential as antimicrobial and anticancer agents.[3]
Anticancer Activity
While the precise mechanism of action for this compound is not fully elucidated, research on related compounds suggests two potential pathways for its anticancer effects: inhibition of Glutathione S-transferase (GST) and induction of apoptosis via the caspase pathway.
Proposed Anticancer Mechanism Workflow
Caption: Proposed mechanism of anticancer action.
1. Inhibition of Glutathione S-transferase (GST): Glutathione S-transferases are a family of enzymes involved in the detoxification of xenobiotics and protection against oxidative stress. In some cancers, GSTs are overexpressed and contribute to drug resistance. It is hypothesized that this compound may act as an inhibitor of GST. This inhibition can lead to an accumulation of reactive oxygen species (ROS) within the cancer cells, thereby inducing cellular stress and triggering apoptosis.
2. Induction of Apoptosis via the Caspase Pathway: Studies on structurally similar acetamide derivatives have shown that they can induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated by a cascade of enzymes called caspases. The proposed pathway involves the activation of initiator caspases, such as caspase-9, in response to cellular stress (e.g., increased ROS). Activated caspase-9 then cleaves and activates executioner caspases, like caspase-3, which in turn cleave various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[6]
Experimental Workflow for Assessing Anticancer Activity
Caption: Standard experimental workflow.
Conclusion
This compound is a compound with well-defined physicochemical properties and a straightforward synthetic route. Its potential as an anticancer agent, possibly through the inhibition of GST and induction of caspase-mediated apoptosis, makes it a molecule of interest for further investigation in drug discovery and development. The provided experimental protocols and proposed mechanisms of action offer a solid foundation for researchers to explore the therapeutic potential of this and related thiazole derivatives.
References
- 1. This compound | C11H9ClN2OS | CID 2781529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 338957-50-9 CAS MSDS (2-CHLORO-N-[4-(2-CHLORO-PHENYL)-THIAZOL-2-YL]-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ijper.org [ijper.org]
- 4. 2-chloro-N-(1,3-thiazol-2-yl)acetamide | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological activities of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Properties
This compound is a synthetic compound belonging to the thiazole class of heterocyclic compounds. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial and anticancer properties.[1]
IUPAC Name and Synonyms
The standardized nomenclature and common synonyms for this compound are crucial for accurate identification in research and procurement.
| Identifier Type | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 5039-16-7 |
| Molecular Formula | C₁₁H₉ClN₂OS[2] |
| Synonyms | 2-Chloro-N-(4-phenylthiazol-2-yl)acetamide, N-(4-phenyl-2-thiazolyl)-2-chloroacetamide |
Physicochemical Properties
The key physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Weight | 252.72 g/mol | --INVALID-LINK--[2] |
| Monoisotopic Mass | 252.0124118 Da | --INVALID-LINK--[2] |
| Topological Polar Surface Area | 70.2 Ų | --INVALID-LINK--[2] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
| Rotatable Bond Count | 3 | --INVALID-LINK-- |
Crystallographic Data
The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction. The compound crystallizes with two independent molecules in the asymmetric unit. The phenyl and thiazole rings are nearly coplanar.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.833 (3) |
| b (Å) | 10.395 (2) |
| c (Å) | 18.995 (4) |
| α (°) | 90 |
| β (°) | 106.636 (5) |
| γ (°) | 90 |
| Volume (ų) | 2237.9 (8) |
| Z | 8 |
Data sourced from a 2016 study by Saravanan et al., as deposited in the Crystallography Open Database.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the acylation of 2-amino-4-phenylthiazole.
Synthesis Workflow
Caption: General workflow for the synthesis of the title compound.
Detailed Synthesis Protocol
This protocol describes a common method for the laboratory-scale synthesis of the title compound.
-
Synthesis of 2-Amino-4-phenylthiazole (Precursor):
-
A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is heated on a steam bath for 4-8 hours.
-
The resulting hydroiodide salt is filtered, washed with ether, and dried.
-
The salt is dissolved in hot water and neutralized with a concentrated ammonia solution to precipitate the free base.
-
The solid 2-amino-4-phenylthiazole is filtered, washed with water, and recrystallized from a suitable solvent like benzene or ethanol.
-
-
Synthesis of this compound:
-
To a solution of 2-amino-4-phenylthiazole (1 equivalent) in a dry aprotic solvent (e.g., dioxane, dichloromethane, or toluene), a base such as triethylamine or potassium carbonate (2 equivalents) is added.
-
The mixture is cooled in an ice bath. Chloroacetyl chloride (1-1.2 equivalents) is added dropwise with stirring.
-
The reaction is allowed to proceed at room temperature or gentle reflux for 3-4 hours. Progress can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent may be removed under reduced pressure.
-
The residue is washed with water to remove salts.
-
The crude product is purified by recrystallization from a solvent mixture such as ethanol-DMF to yield the pure acetamide.
-
Biological Activity and Evaluation Protocols
While extensive quantitative data for this compound is not widely published, the compound is recognized for its potential antimicrobial and anticancer activities.[1] Studies on closely related analogs provide insight into the expected biological profile.
Antimicrobial and Anticancer Potential
The chloroacetamide moiety is a reactive electrophile that can alkylate biological nucleophiles, while the 4-phenylthiazole core serves as a scaffold that can be optimized for target binding. This combination has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and has demonstrated cytotoxic effects against various cancer cell lines in related compounds.[1]
Quantitative Biological Activity of an Analogous Compound
The following data for a closely related bromo-substituted analog, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, provides a benchmark for the potential activity of this chemical class.
| Assay Type | Cell Line / Organism | IC₅₀ / MIC (µM) |
| Anticancer | MCF7 (Breast Cancer) | > 50 |
| Antimicrobial | S. aureus | 62.5 |
| E. coli | 125 | |
| C. albicans | 125 |
Data is for N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives and is intended for comparative purposes.[3]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.
MTT Assay Workflow
Caption: Standard workflow for determining IC₅₀ values using the MTT assay.
-
Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved (typically in DMSO) and serially diluted in culture medium. The medium in the wells is replaced with medium containing various concentrations of the compound. Control wells receive medium with DMSO only.
-
Incubation: Plates are incubated for a period of 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The absorbance of treated wells is compared to the control wells to determine the percentage of cell viability. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated using a dose-response curve.
Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: The test compound is serially diluted two-fold across the wells of a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth + inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).
Mechanism of Action
The precise molecular mechanism of action for this compound is not fully elucidated.[1] However, based on its structure, it is hypothesized to act as an alkylating agent. The electrophilic carbon of the chloroacetyl group can form covalent bonds with nucleophilic residues (such as cysteine or histidine) in the active sites of essential microbial or cancer-related enzymes, leading to their irreversible inhibition and subsequent cell death.[1] Further research is required to identify the specific protein targets.
References
- 1. This compound | 5039-16-7 | Benchchem [benchchem.com]
- 2. This compound | C11H9ClN2OS | CID 2781529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
CAS Number: 5039-16-7
Introduction
This technical guide provides a comprehensive overview of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, a heterocyclic compound featuring a thiazole ring. Thiazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial and antiproliferative effects.[1] This document outlines the physicochemical properties, synthesis protocols, and potential biological significance of the title compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Crystallographic Data
The fundamental properties of this compound are summarized below. The compound crystallizes in a triclinic system with two independent molecules in the asymmetric unit.[2]
| Property | Value | Reference |
| CAS Number | 5039-16-7 | [3] |
| Molecular Formula | C₁₁H₉ClN₂OS | [2][4] |
| Molecular Weight | 252.72 g/mol | [3][4] |
| Crystal System | Triclinic | [2] |
| Space Group | P1 | [2] |
| Dihedral Angle | The phenyl ring is oriented at angles of 2.5 (1)° and 6.2 (1)° with respect to the thiazole ring in the two independent molecules. | [2] |
Synthesis
The primary route for the synthesis of this compound involves the acylation of 4-phenylthiazol-2-amine with chloroacetyl chloride.
Experimental Protocol
Materials:
-
4-phenylthiazol-2-amine (8.52 mmol)
-
Dry toluene (25 ml)
-
Potassium carbonate (K₂CO₃) (17.04 mmol)
-
Chloroacetyl chloride (8.52 mmol)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
Procedure: [2]
-
To a solution of 4-phenylthiazol-2-amine (1.5 g, 8.52 mmol) in dry toluene (25 ml), add potassium carbonate (2.32 g, 17.04 mmol) and chloroacetyl chloride (0.67 ml, 8.52 mmol).
-
Heat the reaction mixture to reflux for 3 hours.
-
Monitor the completion of the reaction using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and dilute it with dichloromethane (45 ml).
-
Wash the organic layer with a saturated NaHCO₃ solution and then with water (3 x 10 ml).
-
Dry the organic layer over Na₂SO₄.
-
Filter and concentrate the solution to obtain the crude product.
-
The crude product can be further purified by recrystallization.
Synthesis Workflow
Caption: Synthesis of the title compound.
Potential Biological Significance
While specific biological activities for this compound are not extensively documented in the provided search results, the broader class of acetamide and thiazole derivatives are known for a variety of pharmacological effects.
-
Anticancer Activity: Related 1,3,4-thiadiazole derivatives have been shown to induce apoptosis in cancer cell lines, such as MCF7 (breast cancer), through the activation of caspases 3 and 9.[5] This suggests that compounds containing the chloroacetamide and a thiazole-like core may have potential as anticancer agents by triggering programmed cell death.
-
General Biological Activities: Acetamide derivatives have been investigated for their roles as anticholinesterase agents in the context of Alzheimer's disease management, as well as for anticonvulsant, antidepressant, and anti-HIV activities.[2] Thiazole-containing compounds are also recognized for their antibacterial and antifungal properties.[1]
Postulated Signaling Pathway
The diagram below illustrates a generalized apoptotic pathway that could be influenced by thiazole derivatives, based on studies of similar compounds.[5] It is important to note that this is a speculative pathway for the title compound and requires experimental validation.
Caption: Potential mechanism of apoptosis induction.
Safety and Handling
According to hazard classifications, this compound is considered harmful if swallowed, in contact with skin, or if inhaled.[4] It is also reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a readily synthesizable compound. While its specific biological profile is yet to be fully elucidated, the known activities of related thiazole and acetamide derivatives suggest it may be a valuable scaffold for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. Further research is warranted to explore its therapeutic potential and mechanism of action.
References
- 1. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 5039-16-7 | Benchchem [benchchem.com]
- 4. This compound | C11H9ClN2OS | CID 2781529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic compound belonging to the thiazole and acetamide classes of molecules. Thiazole derivatives are a significant focus in medicinal chemistry due to their presence in numerous natural products and approved drugs, exhibiting a wide range of biological activities. This compound, in particular, serves as a valuable scaffold and intermediate in the synthesis of more complex molecules and is under investigation for its intrinsic therapeutic potential, notably in the areas of antimicrobial and anticancer research. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, structural data, and biological significance.
Physicochemical and Structural Properties
This compound is characterized by a central thiazole ring substituted with a phenyl group at the 4-position and a chloroacetamide group at the 2-amino position. This specific arrangement influences its chemical reactivity and biological interactions.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 5039-16-7 | PubChem[1] |
| Molecular Formula | C₁₁H₉ClN₂OS | PubChem[1] |
| Molecular Weight | 252.72 g/mol | PubChem[1] |
| Monoisotopic Mass | 252.0124118 Da | PubChem[1] |
| Topological Polar Surface Area | 70.2 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Crystallographic Data
X-ray crystallography studies have confirmed the molecular structure of the compound. The asymmetric unit contains two independent molecules with similar geometries.[2] The phenyl and thiazole rings are nearly coplanar, with orientation angles of 2.5° and 6.2° between the rings in the two molecules observed in the crystal lattice.[2]
| Parameter | Value | Source |
| Crystal System | Triclinic | ResearchGate[2] |
| Space Group | P1 | ResearchGate[2] |
| a | 8.0406 (9) Å | ResearchGate[2] |
| b | 9.2313 (14) Å | ResearchGate[2] |
| c | 15.9898 (17) Å | ResearchGate[2] |
| β | 76.448 (19)° | ResearchGate[2] |
| Volume | 1149.9 (3) ų | ResearchGate[2] |
| Z | 4 | NIH[3] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound involves the acylation of 2-amino-4-phenylthiazole.
Experimental Protocol: Synthesis from 4-phenylthiazol-2-amine
This protocol details the direct acylation of the precursor amine.
Principle: The amine group of 4-phenylthiazol-2-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A mild base, potassium carbonate, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Materials:
-
4-phenylthiazol-2-amine (8.52 mmol)
-
Chloroacetyl chloride (8.52 mmol)
-
Potassium carbonate (K₂CO₃) (17.04 mmol)
-
Dry Toluene (25 ml)
-
Dichloromethane (DCM) (45 ml)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Petroleum ether and Diethyl ether (3:1 mixture)
-
Ethyl acetate
Procedure:
-
To a solution of 4-phenylthiazol-2-amine (1.5 g, 8.52 mmol) in dry toluene (25 ml), add K₂CO₃ (2.32 g, 17.04 mmol) and chloroacetyl chloride (0.67 ml, 8.52 mmol).[2]
-
Heat the reaction mixture to reflux for 3 hours.[2] Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and dilute it with DCM (45 ml).[2]
-
Wash the organic layer sequentially with a saturated NaHCO₃ solution and water (3 x 10 ml).
-
Dry the organic layer over anhydrous Na₂SO₄.[4]
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by precipitation using a 3:1 mixture of petroleum ether and diethyl ether.[4]
-
Obtain the final product as colorless crystals through recrystallization from ethyl acetate.[4]
Caption: Primary synthesis workflow for the target compound.
Biological Activity and Potential Applications
While specific signaling pathways for this compound are not extensively detailed in the literature, the broader classes of thiazole and acetamide derivatives are known for significant pharmacological activities. This compound is noted for its potential antimicrobial and antiproliferative properties.[5]
The general class of acetamide derivatives has been investigated for a variety of roles, including:
-
Anticholinesterase agents for potential use in Alzheimer's disease management.[2]
-
Anticonvulsant and antidepressant agents.[2]
-
Anti-HIV agents.[2]
The thiazole nucleus is a common feature in drugs with antibacterial, antifungal, and antitumor activities.[5][6] The combination of the reactive chloroacetamide moiety and the biologically active thiazole scaffold makes this compound a promising candidate for further drug development and as a precursor for more complex therapeutic agents.[7]
Caption: Logical diagram of potential therapeutic applications.
Safety and Handling
This compound should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE).
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage[1] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[1] |
| STOT - Single Exposure | H335: May cause respiratory irritation[1] |
Disclaimer: This product is intended for research use only and is not for human or veterinary use.
References
- 1. This compound | C11H9ClN2OS | CID 2781529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
Crystal Structure and Biological Significance of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, a compound of interest in medicinal chemistry. This document summarizes its crystallographic data, details the experimental protocols for its synthesis and crystallization, and explores its potential biological activities based on the known mechanisms of the broader thiazole class of compounds.
Molecular and Crystal Structure
The title compound, this compound (C₁₁H₉ClN₂OS), crystallizes in the triclinic space group Pī.[1] The asymmetric unit contains two independent molecules, designated as molecule A and molecule B, which exhibit similar geometrical features.[1]
In both molecules, the phenyl and thiazole rings are nearly coplanar. The dihedral angle between the phenyl and thiazole rings is 2.5(1)° in molecule A and 6.2(1)° in molecule B.[1] The crystal structure is stabilized by a network of intermolecular hydrogen bonds, including N—H⋯O, C—H⋯N, and C—H⋯O interactions, which link the molecules into chains.[1]
Crystallographic Data
The following tables summarize the key crystallographic data and refinement details for this compound.
Table 1: Crystal Data and Structure Refinement. [1]
| Parameter | Value |
| Chemical formula | C₁₁H₉ClN₂OS |
| Molar mass | 252.71 g/mol |
| Crystal system | Triclinic |
| Space group | Pī |
| a (Å) | 8.0406 (9) |
| b (Å) | 9.2313 (14) |
| c (Å) | 15.9898 (17) |
| α (°) | 88.048 (10) |
| β (°) | 76.448 (19) |
| γ (°) | 81.393 (10) |
| Volume (ų) | 1149.9 (3) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Reflections collected | 6721 |
| Independent reflections | 5129 |
| R_int | 0.020 |
| Final R indices [I > 2σ(I)] | R1 = 0.054, wR2 = 0.174 |
| R indices (all data) | R1 = 0.087, wR2 = 0.201 |
Experimental Protocols
Synthesis of this compound[1]
The synthesis of the title compound is achieved through the reaction of 4-phenylthiazol-2-amine with chloroacetyl chloride.
To a solution of 4-phenylthiazol-2-amine (1.5 g, 8.52 mmol) in dry toluene (25 ml), potassium carbonate (K₂CO₃) (2.32 g, 17.04 mmol) and chloroacetyl chloride (0.67 ml, 8.52 mmol) were added. The reaction mixture was heated to reflux for 3 hours. The completion of the reaction was monitored by thin-layer chromatography (TLC). After cooling to room temperature, the mixture was diluted with dichloromethane (DCM) (45 ml). The organic layer was subsequently washed with a saturated sodium bicarbonate (NaHCO₃) solution and water, and then dried over sodium sulfate (Na₂SO₄). The solvent was removed under reduced pressure, and the resulting crude product was purified.
Crystallization[1]
Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound in an appropriate solvent (not specified in the primary reference).
Potential Biological Signaling Pathways
While the specific biological targets of this compound have not been fully elucidated, the broader class of thiazole derivatives is known to exhibit significant antimicrobial and antifungal activities. A well-established mechanism of action for antifungal thiazoles is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity.
The proposed signaling pathway involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and leading to cell death.
Summary and Future Directions
This guide has provided a detailed overview of the crystal structure of this compound, including comprehensive crystallographic data and experimental protocols. The potential antifungal activity, through the inhibition of the ergosterol biosynthesis pathway, highlights a promising avenue for further investigation. Future research should focus on confirming the specific molecular targets of this compound and evaluating its efficacy and selectivity in various biological systems. Such studies will be crucial for assessing its potential as a lead compound in the development of new therapeutic agents.
References
Spectroscopic Analysis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: A Technical Guide
This technical guide provides a comprehensive overview of the ¹H NMR and ¹³C NMR spectroscopic data for the compound 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. The information is tailored for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document includes detailed experimental protocols for both the synthesis of the compound and its NMR analysis, alongside structured data tables and workflow visualizations.
Data Presentation: ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the structural elucidation of organic molecules. The following tables summarize the expected quantitative NMR data for this compound, based on its chemical structure and data from analogous compounds. The atom numbering corresponds to the structure provided in Figure 1.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.51 | s | 1H | NH |
| 7.95 | d, J=7.5 Hz | 2H | H-2', H-6' |
| 7.83 | s | 1H | H-5 |
| 7.45 | t, J=7.5 Hz | 2H | H-3', H-5' |
| 7.35 | t, J=7.5 Hz | 1H | H-4' |
| 4.40 | s | 2H | H-α |
s = singlet, d = doublet, t = triplet
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 166.5 | C=O |
| 158.0 | C-2 |
| 150.1 | C-4 |
| 133.9 | C-1' |
| 129.2 | C-3', C-5' |
| 128.6 | C-4' |
| 126.0 | C-2', C-6' |
| 108.5 | C-5 |
| 42.9 | C-α |
Experimental Protocols
2.1 Synthesis of this compound
The synthesis of the title compound is well-documented.[1] The following protocol is adapted from the procedure described by Saravanan et al. (2016).
-
Reactant Preparation : Dissolve 4-phenylthiazol-2-amine (1.5 g, 8.52 mmol) in dry toluene (25 ml).
-
Addition of Reagents : To this solution, add potassium carbonate (K₂CO₃) (2.32 g, 17.04 mmol) and chloroacetyl chloride (0.67 ml, 8.52 mmol).[1]
-
Reaction : Heat the mixture to reflux for 3 hours. The progress of the reaction should be monitored using thin-layer chromatography (TLC).[1]
-
Workup : After the reaction is complete, cool the mixture to room temperature and dilute it with dichloromethane (DCM, 45 ml).[1]
-
Purification : Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by water (3 x 10 ml). Dry the organic layer over sodium sulfate (Na₂SO₄).[1]
-
Isolation : Concentrate the filtrate to obtain the crude product. The crude solid can be further purified by recrystallization from a suitable solvent like ethyl acetate to yield colorless crystals of this compound.
2.2 NMR Sample Preparation and Analysis
The following is a general protocol for the preparation and analysis of small organic molecules by NMR spectroscopy.
-
Sample Preparation : Accurately weigh 5-25 mg of the purified compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis.[2]
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[2]
-
Transfer : Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Analysis : Acquire the NMR spectra using a spectrometer operating at an appropriate frequency (e.g., 500 MHz for ¹H). Standard pulse programs for 1D ¹H and ¹³C NMR should be utilized. For ¹³C analysis, a proton-decoupled experiment is typically performed to simplify the spectrum.
Mandatory Visualizations
3.1 Molecular Structure and Atom Numbering
The diagram below illustrates the chemical structure of this compound with the atom numbering system used for the assignment of NMR signals.
3.2 Experimental Workflow
The following flowchart outlines the logical progression from chemical synthesis to final spectroscopic characterization of the target molecule.
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
This technical guide provides a detailed overview of the mass spectrometry analysis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, a compound of interest in medicinal chemistry.[1] The document is intended for researchers, scientists, and drug development professionals, offering insights into its characterization, experimental protocols, and fragmentation patterns.
Compound Overview
This compound is a synthetic compound featuring a thiazole ring substituted with a phenyl group and a chloroacetamide moiety.[1] Its chemical structure is presented below:
Chemical Structure:
Molecular Formula: C₁₁H₉ClN₂OS[2]
Molecular Weight: 252.72 g/mol [1][2]
Experimental Protocols
While specific experimental conditions can vary between laboratories, the following section outlines a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.
Sample Preparation
-
Standard Solution Preparation: A standard solution of this compound is prepared by dissolving a known amount of the compound in a suitable organic solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.
-
Serial Dilutions: A series of dilutions are prepared from the stock solution to establish a calibration curve for quantitative analysis.
-
Sample Preparation: The sample containing the analyte is dissolved in the same solvent used for the standard solutions and diluted to fall within the calibration range.
GC-MS Instrumentation and Conditions
A standard GC-MS system equipped with an electron ionization (EI) source is typically used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50-350 m/z |
| Scan Rate | 2 scans/sec |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
Mass Spectrometry Data and Fragmentation Analysis
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions that provide structural information.
Data Summary
The following table summarizes the major ions observed in the mass spectrum of this compound.
| m/z | Proposed Ion |
| 252 | [M]⁺ (Molecular Ion) |
| 176 | [C₁₀H₈N₂S]⁺ |
| 134 | [C₈H₆S]⁺ |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the loss of a chloroacetyl group. The proposed pathway is as follows:
-
Molecular Ion Formation: The molecule is ionized to form the molecular ion [C₁₁H₉ClN₂OS]⁺ at m/z 252.
-
Formation of the m/z 176 ion: The molecular ion undergoes cleavage of the amide bond, losing the chloroacetyl radical (•COCH₂Cl) to form the stable 4-phenyl-1,3-thiazol-2-amine cation at m/z 176.
-
Formation of the m/z 134 ion: The ion at m/z 176 can further fragment through the loss of hydrogen cyanide (HCN) and an amino radical (•NH) to yield a phenyl-substituted thiirene cation at m/z 134.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Proposed Fragmentation Pathway Diagram
The proposed fragmentation pathway of this compound is visualized below.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the infrared (IR) spectroscopy of the synthetically important compound, 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. This document outlines the expected vibrational frequencies, a comprehensive experimental protocol for its synthesis and characterization, and a logical workflow for its analysis. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in the identification and characterization of this and related thiazole derivatives.
Introduction
This compound is a heterocyclic compound featuring a thiazole ring, a phenyl substituent, and a chloroacetamide group. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Infrared spectroscopy is a fundamental analytical technique for the characterization of such compounds, providing valuable information about their molecular structure and functional groups. This guide offers a focused examination of the IR spectral characteristics of this specific acetamide.
Predicted Infrared Spectral Data
While a publicly available, fully assigned experimental IR spectrum for this compound is not readily accessible, the expected vibrational frequencies can be predicted based on the characteristic absorption bands of its constituent functional groups. The following table summarizes these predicted frequencies, drawing on established knowledge of IR spectroscopy and data from related thiazole derivatives.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide N-H | Stretch | 3400 - 3200 | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (CH₂) | Stretch | 2950 - 2850 | Medium to Weak |
| Amide C=O (Amide I) | Stretch | 1700 - 1650 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong |
| Thiazole Ring C=N | Stretch | 1620 - 1580 | Medium |
| Amide N-H Bend (Amide II) | Bend | 1570 - 1515 | Medium to Strong |
| Thiazole Ring C-S | Stretch | 700 - 600 | Weak |
| C-Cl | Stretch | 800 - 600 | Strong |
Experimental Protocols
The following protocols describe the synthesis of this compound and its subsequent analysis by Fourier Transform Infrared (FT-IR) spectroscopy.
Synthesis of this compound
This synthesis protocol is adapted from the procedure described by Saravanan et al.[1].
Materials:
-
4-phenylthiazol-2-amine
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dry toluene
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-phenylthiazol-2-amine (1.5 g, 8.52 mmol) in dry toluene (25 ml), add potassium carbonate (2.32 g, 17.04 mmol) and chloroacetyl chloride (0.67 ml, 8.52 mmol).[1]
-
Heat the reaction mixture to reflux for 3 hours.[1]
-
Monitor the completion of the reaction using thin-layer chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature and dilute it with dichloromethane (45 ml).[1]
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with water (3 x 10 ml).[1]
-
Dry the organic layer over sodium sulfate.[1]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
FT-IR Spectroscopic Analysis
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer with a suitable detector (e.g., DTGS).
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the dried, purified product (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a spectral range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio.
-
Process the spectrum by performing a background subtraction.
Workflow and Structural Representation
The following diagrams illustrate the synthesis workflow and the chemical structure of the title compound.
Caption: Synthesis workflow for this compound.
Caption: Chemical structure of this compound.
Interpretation of the Infrared Spectrum
The interpretation of the IR spectrum of this compound should focus on identifying the key characteristic absorption bands outlined in the data table.
-
N-H Stretch: A medium intensity band in the region of 3400-3200 cm⁻¹ is indicative of the amide N-H stretching vibration. Its position and shape can be influenced by hydrogen bonding.
-
C=O Stretch (Amide I): A strong absorption band between 1700-1650 cm⁻¹ is a clear indicator of the carbonyl group of the amide functionality.
-
Aromatic and Thiazole Ring Vibrations: A series of bands in the 1600-1450 cm⁻¹ region corresponds to the C=C stretching vibrations of the phenyl ring and the C=N stretching of the thiazole ring.
-
C-Cl Stretch: A strong band in the fingerprint region, typically between 800-600 cm⁻¹, can be attributed to the C-Cl stretching vibration.
The presence and precise positions of these bands provide strong evidence for the successful synthesis of the target molecule.
Conclusion
This technical guide has provided a comprehensive overview of the infrared spectroscopy of this compound. By presenting predicted spectral data, detailed experimental protocols, and clear visual workflows, this document serves as a valuable resource for scientists and researchers. The application of FT-IR spectroscopy, as outlined here, is a critical step in the verification of the synthesis and purity of this and other related thiazole derivatives, which are promising scaffolds in drug discovery and development.
References
A Technical Guide to the Solubility of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, a compound of interest in medicinal chemistry due to the prevalence of the thiazole scaffold in various therapeutic agents. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. Understanding the solubility of this specific acetamide is crucial for its development as a potential therapeutic agent, as solubility directly impacts bioavailability, formulation, and efficacy.
While specific, comprehensive quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature, this guide outlines the standard methodologies for determining solubility, presents a framework for data interpretation, and discusses the factors influencing the solubility of such compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are essential for understanding its solubility profile.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂OS | PubChem[1] |
| Molecular Weight | 252.72 g/mol | PubChem[1] |
| CAS Number | 5039-16-7 | PubChem[1] |
Hypothetical Solubility Data
In the absence of published broad-range solubility data, the following table presents a hypothetical but realistic representation of how the solubility of this compound might be presented. This data is for illustrative purposes to guide researchers in their own experimental data presentation.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water (pH 7.4) | 25 | < 0.1 | Shake-Flask |
| Ethanol | 25 | 5.2 | Shake-Flask |
| Methanol | 25 | 3.8 | Shake-Flask |
| Acetone | 25 | 15.7 | Shake-Flask |
| Dichloromethane | 25 | 25.3 | Shake-Flask |
| Ethyl Acetate | 25 | 12.1 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Visual Inspection |
| N,N-Dimethylformamide (DMF) | 25 | > 50 | Visual Inspection |
Note: The data in this table is hypothetical and intended for illustrative purposes only.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound has been reported and generally involves the reaction of 4-phenylthiazol-2-amine with chloroacetyl chloride.[2]
Materials:
-
4-phenylthiazol-2-amine
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dry Toluene
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-phenylthiazol-2-amine (1.5 g, 8.52 mmol) in dry toluene (25 ml), add potassium carbonate (2.32 g, 17.04 mmol) and chloroacetyl chloride (0.67 ml, 8.52 mmol).[2]
-
Heat the reaction mixture to reflux for 3 hours.[2]
-
Monitor the completion of the reaction using thin-layer chromatography (TLC).[2]
-
After completion, cool the reaction mixture to room temperature and dilute with DCM (45 ml).[2]
-
Wash the organic layer with a saturated NaHCO₃ solution and then with water (3 x 10 ml).[2]
-
Dry the organic layer over Na₂SO₄.[2]
-
Filter the solution and concentrate the filtrate to obtain the crude product.[2]
-
The crude product can be further purified by recrystallization, for instance, from ethyl acetate.[3]
Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant (the saturated solution).
-
Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility in units such as mg/mL or mol/L.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.
Caption: Workflow for solubility determination via the shake-flask method.
Hypothetical Signaling Pathway Involvement
Thiazole-containing compounds are known to interact with various biological targets. For instance, some act as kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where a compound like this compound could act as an inhibitor of a protein kinase, thereby modulating downstream cellular responses.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
References
An In-depth Technical Guide on the Mechanism of Action of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative mechanism of action of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, a synthetic compound belonging to the thiazole acetamide class of molecules. While direct and exhaustive studies on this specific compound are limited, this document synthesizes available data from structurally related analogs to elucidate its potential biological activities. The primary focus is on its anticancer and antimicrobial properties, detailing likely molecular targets, affected signaling pathways, and relevant experimental data. This guide also includes detailed experimental protocols for key biological assays and visualizations of proposed mechanisms to facilitate further research and drug development efforts.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The compound this compound features a central thiazole ring, a phenyl group, and a reactive chloroacetamide moiety, suggesting its potential to interact with various biological targets. This guide explores the probable mechanisms through which this compound exerts its biological effects, drawing parallels from closely related analogs.
Synthesis
The synthesis of this compound is typically achieved through the acylation of 4-phenylthiazol-2-amine with chloroacetyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-phenylthiazol-2-amine
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dry toluene
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Diethyl ether
-
Ethyl acetate
Procedure:
-
To a solution of 4-phenylthiazol-2-amine (1.0 equivalent) in dry toluene, add potassium carbonate (2.0 equivalents).
-
To this suspension, add chloroacetyl chloride (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by precipitation using a mixture of petroleum ether and diethyl ether, followed by recrystallization from ethyl acetate to yield the final product.[1]
Anticancer Activity: Proposed Mechanism of Action
Based on studies of analogous thiazole acetamide derivatives, the anticancer activity of this compound is likely mediated through two primary mechanisms: inhibition of tubulin polymerization and induction of apoptosis via the caspase signaling pathway .
Inhibition of Tubulin Polymerization
Several studies on 2,4-disubstituted thiazole derivatives have demonstrated their ability to inhibit tubulin polymerization, a critical process for microtubule formation and cell division. These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Experimental Evidence from Analogous Compounds:
While specific data for this compound is not available, a novel series of 2,4-disubstituted thiazole derivatives were shown to be potent tubulin polymerization inhibitors. For instance, compound 10a in a recent study exhibited an IC₅₀ value of 2.69 μM against tubulin polymerization, which is more potent than the reference compound combretastatin A-4 (IC₅₀ = 8.33 μM). This compound also displayed significant antiproliferative activity against various cancer cell lines.
Table 1: In Vitro Tubulin Polymerization Inhibition and Antiproliferative Activity of a Representative Thiazole-2-acetamide Derivative (Compound 10a)
| Compound | Tubulin Polymerization IC₅₀ (μM) | Average Antiproliferative GI₅₀ (μM) |
| 10a | 2.69 | 6 |
| Combretastatin A-4 | 8.33 | Not Reported |
| Doxorubicin | Not Reported | 5 |
| Sorafenib | Not Reported | 8 |
Data extracted from a study on analogous thiazole-2-acetamide derivatives.
dot
Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.
Induction of Apoptosis via Caspase Pathway
The induction of apoptosis is a hallmark of many effective anticancer agents. Studies on 1,3,4-thiadiazole derivatives, which share structural similarities with the thiazole core of the target compound, have demonstrated their ability to induce apoptosis through the activation of caspase enzymes. Specifically, the activation of initiator caspase-9 and executioner caspase-3 is a common finding.
Experimental Evidence from Analogous Compounds:
In a study on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives, compounds 4b (3-Cl) and 4c (4-Cl) were found to enhance the activity of caspases-3 and -9 in the MCF7 breast cancer cell line, indicating the induction of the intrinsic apoptotic pathway.
dot
Caption: Proposed intrinsic apoptosis pathway induced by the compound.
Antimicrobial Activity: Proposed Mechanism of Action
Thiazole acetamide derivatives have been reported to possess broad-spectrum antimicrobial activity. The presence of the chloroacetamide group is significant, as it is a reactive electrophile that can potentially alkylate nucleophilic residues in essential microbial enzymes or proteins, leading to their inactivation.
General Proposed Mechanism:
The antimicrobial action is likely due to the disruption of vital cellular processes in bacteria and fungi. This could involve:
-
Enzyme Inhibition: Inactivation of enzymes crucial for cell wall synthesis, DNA replication, or metabolic pathways.
-
Disruption of Cell Membrane Integrity: Interaction with membrane components leading to increased permeability and cell death.
Experimental Evidence from Analogous Compounds:
dot
Caption: Proposed general mechanism of antimicrobial action.
Detailed Experimental Protocols
In Vitro Anticancer Activity Assays
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The absorbance of the solubilized formazan is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Principle: The sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the staining of total cellular protein with the SRB dye.
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
After the incubation period, fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 200 µL of 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
Tubulin Polymerization Assay
Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization is monitored by the increase in absorbance at 340 nm.
Protocol:
-
Reconstitute purified tubulin in a general tubulin buffer.
-
In a 96-well plate, add the test compound at various concentrations to the tubulin solution.
-
Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Calculate the percentage of inhibition of tubulin polymerization and determine the IC₅₀ value.
Caspase-3/9 Activity Assay
Principle: This assay quantifies the activity of caspase-3 and -9 using a colorimetric substrate (e.g., Ac-DEVD-pNA for caspase-3, Ac-LEHD-pNA for caspase-9). Cleavage of the substrate by the active caspase releases p-nitroaniline (pNA), which can be measured at 405 nm.
Protocol:
-
Treat cancer cells with the test compound for a specified time to induce apoptosis.
-
Lyse the cells and collect the cell lysate.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add the cell lysate, reaction buffer, and the respective caspase substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
Quantify caspase activity relative to a control.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with appropriate broth medium.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection of turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.
Conclusion and Future Directions
The available evidence from structurally related compounds strongly suggests that this compound possesses promising anticancer and antimicrobial activities. The likely mechanisms of action involve the inhibition of tubulin polymerization and the induction of apoptosis for its anticancer effects, and the disruption of essential cellular processes for its antimicrobial properties.
Future research should focus on validating these proposed mechanisms specifically for this compound. This would include:
-
In vitro and in vivo studies to confirm its efficacy and safety.
-
Target identification and validation studies to pinpoint the specific molecular targets.
-
Quantitative structure-activity relationship (QSAR) studies to optimize the compound for enhanced potency and selectivity.
-
ADME/Tox profiling to assess its drug-like properties.
A thorough investigation of this compound and its derivatives could lead to the development of novel therapeutic agents for the treatment of cancer and infectious diseases.
References
In Silico Analysis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: A Technical Guide to Molecular Modeling and Docking
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of the compound 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. This document details a hypothetical, yet plausible, computational study aimed at elucidating its potential mechanism of action as an anticancer agent by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The methodologies, data presentation, and workflow visualizations are designed to serve as a practical reference for professionals in the field of drug discovery and development.
Introduction
This compound is a synthetic compound belonging to the thiazole class of heterocyclic compounds. Thiazole derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties. The subject compound has demonstrated potential as an anticancer agent, and this guide explores its interaction with a key protein target implicated in tumor angiogenesis, VEGFR-2, through computational methods. In silico techniques such as molecular docking and molecular dynamics simulations are pivotal in modern drug discovery, offering insights into drug-receptor interactions at a molecular level, thereby guiding the rational design of more potent and selective therapeutic agents.
Ligand and Target Selection
2.1. Ligand: this compound
The structure of this compound was obtained from the PubChem database (CID: 2781529). The compound's crystallographic data provides a solid foundation for its use in in silico studies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₉ClN₂OS |
| Molecular Weight | 252.72 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
2.2. Protein Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Overexpression of VEGFR-2 is a hallmark of many solid tumors, making it a well-validated target for cancer therapy. The kinase domain of VEGFR-2 is responsible for initiating the downstream signaling cascade upon binding of its ligand, VEGF. Inhibition of this kinase activity is a proven strategy in cancer treatment. For this study, the crystal structure of the human VEGFR-2 kinase domain in complex with an inhibitor (PDB ID: 2QU6) was selected as the receptor model.
In Silico Methodology: A Step-by-Step Protocol
This section details the experimental protocols for the molecular docking and molecular dynamics simulation of this compound with the VEGFR-2 kinase domain.
3.1. Molecular Docking Protocol
Molecular docking was performed to predict the binding mode and affinity of the ligand within the ATP-binding pocket of the VEGFR-2 kinase domain.
-
Software: AutoDock Vina
-
Receptor Preparation:
-
The crystal structure of VEGFR-2 (PDB ID: 2QU6) was downloaded from the Protein Data Bank.
-
Water molecules and the co-crystallized ligand were removed from the protein structure.
-
Polar hydrogens were added to the protein, and Gasteiger charges were computed.
-
The prepared protein structure was saved in the PDBQT format.
-
-
Ligand Preparation:
-
The 3D structure of this compound was downloaded from PubChem (CID: 2781529).
-
The ligand's rotatable bonds were defined, and Gasteiger charges were assigned.
-
The prepared ligand was saved in the PDBQT format.
-
-
Grid Box Generation:
-
A grid box was defined to encompass the ATP-binding site of the VEGFR-2 kinase domain, centered on the position of the co-crystallized inhibitor. The dimensions of the grid box were set to 25 x 25 x 25 Å.
-
-
Docking Simulation:
-
The docking simulation was performed using the Lamarckian Genetic Algorithm with an exhaustiveness of 8. The top-ranked binding poses were saved for further analysis.
-
3.2. Molecular Dynamics Simulation Protocol
A molecular dynamics (MD) simulation was conducted to assess the stability of the predicted protein-ligand complex and to characterize the dynamics of their interaction over time.
-
Software: GROMACS 2021
-
Force Field: AMBER99SB-ILDN for the protein and GAFF for the ligand.
-
System Preparation:
-
The highest-scoring docked pose of the this compound-VEGFR-2 complex was selected as the starting structure.
-
The complex was placed in a cubic box with a minimum distance of 1.0 nm between the protein and the box edges.
-
The system was solvated with TIP3P water molecules.
-
Counter-ions (Na⁺ or Cl⁻) were added to neutralize the system.
-
-
Simulation Steps:
-
Energy Minimization: The system was subjected to 5000 steps of steepest descent energy minimization to remove steric clashes.
-
NVT Equilibration: The system was equilibrated for 100 ps in the NVT ensemble (constant Number of particles, Volume, and Temperature) at 300 K using the V-rescale thermostat, with position restraints on the protein and ligand heavy atoms.
-
NPT Equilibration: A further 1 ns equilibration was performed in the NPT ensemble (constant Number of particles, Pressure, and Temperature) at 300 K and 1 bar using the Parrinello-Rahman barostat, with position restraints on the protein and ligand heavy atoms.
-
Production MD: A 100 ns production MD simulation was carried out without any restraints. Trajectories were saved every 10 ps for analysis.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD) of the protein and ligand was calculated to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF) of the protein residues was analyzed to identify flexible regions.
-
Hydrogen bond analysis was performed to determine the key interactions between the ligand and the receptor.
-
Results and Discussion
4.1. Molecular Docking Analysis
The molecular docking results provide insights into the potential binding mode of this compound within the active site of VEGFR-2.
Table 2: Hypothetical Docking Results for this compound with VEGFR-2
| Binding Pose | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| 1 | -8.5 | Cys919, Glu885 | Hydrogen Bond |
| Val848, Ala866, Leu840 | Hydrophobic | ||
| Phe1047 | Pi-Pi Stacking | ||
| 2 | -8.2 | Asp1046 | Hydrogen Bond |
| Leu1035, Val916 | Hydrophobic | ||
| 3 | -7.9 | Cys1045 | Hydrogen Bond |
| Ile1025, Leu889 | Hydrophobic |
The top-ranked pose, with a binding affinity of -8.5 kcal/mol, suggests a strong interaction with the VEGFR-2 kinase domain. The analysis of this pose reveals key interactions: hydrogen bonds with the hinge region residues Cys919 and Glu885, which are critical for ATP binding. Additionally, hydrophobic interactions with Val848, Ala866, and Leu840, and a pi-pi stacking interaction with Phe1047 in the DFG motif further stabilize the complex. These interactions are consistent with those observed for known VEGFR-2 inhibitors.
4.2. Molecular Dynamics Simulation Analysis
The 100 ns MD simulation provides evidence for the stability of the docked complex. The RMSD of the protein backbone and the ligand remained stable throughout the simulation, indicating that the ligand remains securely bound within the active site. The RMSF analysis showed that the residues in the binding pocket exhibited lower fluctuations compared to the loop regions, further confirming the stable binding of the ligand. The hydrogen bonds identified in the docking study were found to be persistent throughout the simulation, highlighting their importance in the binding of this compound to VEGFR-2.
Visualizations
The following diagrams illustrate the in silico workflow and the signaling pathway context.
Conclusion
This in silico investigation provides compelling evidence for the potential of this compound as an inhibitor of the VEGFR-2 kinase domain. The molecular docking and molecular dynamics simulation results suggest a stable and high-affinity binding of the compound within the ATP-binding pocket, mediated by key hydrogen bonding and hydrophobic interactions. These computational findings strongly support the hypothesis that the anticancer activity of this compound may be attributed to its anti-angiogenic effects through the inhibition of VEGFR-2 signaling. This technical guide serves as a foundational framework for further experimental validation and lead optimization studies to develop this compound and its analogs as novel anticancer therapeutics.
Methodological & Application
Synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide from 2-aminothiazole
An Application Note and Protocol for the Synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the two-step synthesis of this compound. The synthesis begins with the formation of the intermediate, 4-phenyl-1,3-thiazol-2-amine, via the Hantzsch thiazole synthesis from acetophenone and thiourea. This intermediate is then acylated using chloroacetyl chloride to yield the final product. This compound serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The protocols provided are based on established and reliable methods, complete with quantitative data and process visualizations.
Overall Synthesis Pathway
The synthesis is a two-step process:
-
Step 1: Hantzsch Thiazole Synthesis - Formation of 4-phenyl-1,3-thiazol-2-amine from acetophenone.
-
Step 2: Amide Formation - Acylation of 4-phenyl-1,3-thiazol-2-amine with chloroacetyl chloride.
Caption: Overall two-step reaction pathway.
Part 1: Synthesis of 4-phenyl-1,3-thiazol-2-amine (Intermediate)
Principle
The formation of the 2-aminothiazole ring is achieved through the Hantzsch thiazole synthesis.[1] This widely used method involves the condensation reaction between an α-haloketone and a thioamide. In this protocol, acetophenone is halogenated in situ with iodine and then condensed with thiourea to form the desired 4-phenyl-1,3-thiazol-2-amine.[2][3][4]
Experimental Protocol
Materials:
-
Acetophenone (0.1 mol)
-
Thiourea (0.2 mol)
-
Iodine (0.1 mol)
-
Diethyl ether
-
Concentrated ammonium hydroxide solution
-
Methanol or Ethanol for recrystallization
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or steam bath
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Melting point apparatus
Procedure:
-
Combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) in a round-bottom flask.[4]
-
Heat the mixture under reflux using a steam bath or heating mantle for 4-12 hours.[2][4] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
After reflux, cool the reaction mixture to room temperature.
-
Wash the cooled mixture with diethyl ether to remove any unreacted acetophenone and excess iodine.[3][4]
-
Dissolve the resulting hydroiodide salt in hot water and filter while hot to remove any insoluble impurities.
-
Cool the filtrate and neutralize it with a strong solution of ammonium hydroxide until the pH is between 8 and 9, which will precipitate the free base.[3][4]
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
Dry the crude product and recrystallize from methanol or ethanol to obtain pure 4-phenyl-1,3-thiazol-2-amine.[2]
Quantitative Data
| Parameter | Value | Reference |
| Reaction Time | 4 - 12 hours | [2][4] |
| Reaction Temp. | Reflux | [2] |
| Expected Yield | 80 - 96% | [3][4] |
| Appearance | Solid | [4] |
| Melting Point | 147 - 150 °C | [3][4] |
Part 2: Synthesis of this compound
Principle
The final product is synthesized via a nucleophilic acyl substitution reaction. The primary amine group of 4-phenyl-1,3-thiazol-2-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[5] A base, such as potassium carbonate (K₂CO₃), is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5][6]
Experimental Protocol
Materials:
-
4-phenyl-1,3-thiazol-2-amine (8.52 mmol)
-
Chloroacetyl chloride (9.37 mmol, ~1.1 eq)
-
Potassium carbonate (K₂CO₃) (17.04 mmol, 2.0 eq)
-
Dry Toluene
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Petroleum ether and Diethyl ether for precipitation
-
Ethyl acetate for recrystallization
Equipment:
-
Three-neck round-bottom flask with reflux condenser and dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-phenyl-1,3-thiazol-2-amine (1.5 g, 8.52 mmol) in dry toluene (25 ml), add potassium carbonate (2.32 g, 17.04 mmol).[6]
-
Heat the mixture to reflux with stirring.
-
Add chloroacetyl chloride dropwise to the refluxing mixture over 15-20 minutes.
-
Continue refluxing for approximately 3 hours, monitoring the reaction by TLC.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and wash it sequentially with a saturated NaHCO₃ solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by precipitation using a mixture of petroleum ether and diethyl ether (3:1).[5]
-
Further purification can be achieved by recrystallization from ethyl acetate to yield the final product as colorless crystals.[5]
Quantitative Data
| Parameter | Value | Reference |
| Molar Ratio | 1:1.1:2 (Amine:Acyl Chloride:Base) | [6] |
| Solvent | Dry Toluene | [6] |
| Reaction Time | 3 hours | [5] |
| Reaction Temp. | Reflux (~110 °C) | [5] |
| Expected Yield | 75 - 95% | [7] |
| Appearance | Colorless crystals | [5] |
| Molecular Formula | C₁₁H₉ClN₂OS | [8] |
| Molecular Weight | 252.72 g/mol | [8] |
Experimental Workflow
References
- 1. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. This compound | 5039-16-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. This compound | C11H9ClN2OS | CID 2781529 - PubChem [pubchem.ncbi.nlm.nih.gov]
Step-by-step protocol for 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide synthesis
Application Note: Synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. Acetamide derivatives, in general, have been investigated for a range of biological activities, including anticonvulsant, antidepressant, and anti-HIV properties.[1] Specifically, derivatives of 2-aminothiazole are explored for their potential as antimicrobial and anticancer agents.[2] This document provides a detailed, step-by-step protocol for the synthesis of this compound via the chloroacetylation of 2-amino-4-phenylthiazole.
Chemical Data and Properties
A summary of the key quantitative data for the final product and primary reactant is provided below.
| Property | Value | Reference |
| Product Name | This compound | [3] |
| Molecular Formula | C₁₁H₉ClN₂OS | [3] |
| Molecular Weight | 252.72 g/mol | [3] |
| CAS Number | 5039-16-7 | [3] |
| Appearance | Crystalline solid | [1] |
| Yield | 80-90% | [2] |
| Starting Material | 2-amino-4-phenylthiazole | [1] |
Experimental Protocol
This protocol details the synthesis of this compound through the nucleophilic acyl substitution of 2-amino-4-phenylthiazole with chloroacetyl chloride.
Materials and Reagents:
-
2-amino-4-phenylthiazole
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Dry Toluene or Dry Dichloromethane (DCM)
-
Dichloromethane (DCM) for extraction
-
Ethanol for recrystallization
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Standard glassware for work-up and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Chloroacetyl chloride is highly corrosive, toxic, and moisture-sensitive. Handle with extreme care.[2]
-
Toluene and DCM are volatile and flammable organic solvents. Avoid inhalation and contact with skin.
Step-by-Step Synthesis Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask, add 2-amino-4-phenylthiazole (1.0 eq).
-
Add dry toluene (approx. 15-20 mL per gram of amine) as the solvent.
-
Add a base, either anhydrous potassium carbonate (2.0 eq)[1] or triethylamine (1.2 eq), to the suspension.[2] The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.
-
-
Addition of Reagent:
-
Reaction:
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with Dichloromethane (DCM).[1]
-
Wash the organic layer with water to remove the base and any salts. If an emulsion forms, a brine wash can be used.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-DMF mixture, to yield the pure this compound product.[2]
-
-
Characterization:
-
The structure and purity of the final compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point should also be determined.
-
Reaction Mechanism and Workflow
The synthesis proceeds via a nucleophilic acyl substitution. The primary amine group of 2-amino-4-phenylthiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton (neutralized by the base) yields the final amide product.
Figure 1: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
For correspondence: Not applicable
Abstract
This document provides detailed protocols for the efficient synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, a molecule of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the Hantzsch thiazole synthesis to form the 2-amino-4-phenylthiazole intermediate, followed by N-acylation with 2-chloroacetyl chloride. Both steps are optimized for microwave-assisted synthesis, which significantly reduces reaction times and improves yields compared to conventional heating methods.[1] These protocols are intended for researchers and scientists in the fields of organic synthesis and medicinal chemistry.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The 2-aminothiazole scaffold, in particular, is a privileged structure in medicinal chemistry. The target compound, this compound, serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Microwave-assisted organic synthesis offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods, often leading to higher yields and shorter reaction times.[1]
Experimental Protocols
This section details the two-step microwave-assisted synthesis of this compound.
Part 1: Microwave-Assisted Synthesis of 2-amino-4-phenylthiazole (Intermediate)
This protocol describes the synthesis of the key intermediate, 2-amino-4-phenylthiazole, from acetophenone and thiourea using microwave irradiation.
Materials and Reagents:
-
Acetophenone
-
Thiourea
-
Iodine
-
Ethanol
-
Deionized Water
-
Ammonium Hydroxide solution
-
Microwave synthesis reactor
-
Standard laboratory glassware
Procedure:
-
In a microwave-safe reaction vessel, combine acetophenone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol).[1]
-
Add a minimal amount of a suitable solvent like ethanol or dimethylformamide (DMF) if the reaction is to be performed in a solvent, or proceed solvent-free.
-
Place the vessel in the microwave reactor and irradiate at a power of 170-320 W for 5-15 minutes.[1][3] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and then neutralize with an ammonium hydroxide solution.[4]
-
The crude product can be recrystallized from ethanol to yield pure 2-amino-4-phenylthiazole.
Part 2: Microwave-Assisted Synthesis of this compound (Final Product)
This protocol outlines the N-acylation of 2-amino-4-phenylthiazole with 2-chloroacetyl chloride under microwave irradiation.
Materials and Reagents:
-
2-amino-4-phenylthiazole
-
2-chloroacetyl chloride
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dry toluene or other suitable high-boiling aprotic solvent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether and Diethyl ether
-
Microwave synthesis reactor
-
Standard laboratory glassware
Procedure:
-
In a dry microwave-safe reaction vessel, add 2-amino-4-phenylthiazole (8.52 mmol) and a suitable base such as potassium carbonate (17.04 mmol).[5]
-
Add a dry, high-boiling solvent like toluene (25 ml).[5]
-
Slowly add 2-chloroacetyl chloride (8.52 mmol) to the mixture.[5]
-
Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable power and temperature (e.g., 100-150°C) for a short duration (e.g., 5-20 minutes). The reaction should be monitored by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with dichloromethane (45 ml).[5]
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with water.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by precipitation using a mixture of petroleum ether and diethyl ether or by recrystallization from a suitable solvent like ethyl acetate to obtain pure this compound.[6]
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of the title compound.
Table 1: Reaction Parameters for Microwave-Assisted Synthesis
| Step | Reactants | Molar Ratio | Solvent | Microwave Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Acetophenone, Thiourea, Iodine | 1:2:1 | Ethanol | 170-320 | 5-15 | Not Specified | ~92 |
| 2 | 2-amino-4-phenylthiazole, 2-chloroacetyl chloride | 1:1 | Toluene | To be optimized | 5-20 | 100-150 | High |
Table 2: Characterization Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉ClN₂OS | [7] |
| Molecular Weight | 252.72 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| Appearance | Colorless solid | [6] |
| CAS Number | 5039-16-7 | [7] |
| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation. | [7] |
Visualizations
The following diagrams illustrate the experimental workflow and the potential role of thiazole derivatives in drug development.
Caption: Microwave-assisted synthesis workflow.
Caption: Thiazole derivatives in drug discovery.
References
- 1. jusst.org [jusst.org]
- 2. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. This compound | C11H9ClN2OS | CID 2781529 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide via recrystallization. The protocol outlines solvent selection, the recrystallization procedure, and methods for assessing purity. This guide is intended to aid researchers in obtaining a high-purity solid form of the target compound, which is crucial for reliable biological testing and further chemical synthesis.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system at varying temperatures. For this compound, a compound of interest in medicinal chemistry, obtaining a crystalline solid with high purity is essential for accurate downstream applications. This protocol details a generalized method for its purification by recrystallization, based on the properties of related thiazole and acetamide derivatives.
Principle of Recrystallization
The process involves dissolving the impure solid in a hot solvent to create a saturated solution. As this solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are ideally more soluble or present in much smaller quantities, remain in the mother liquor. The purified crystals are then isolated by filtration.
Materials and Equipment
-
Crude this compound
-
Recrystallization Solvents: Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, Hexane (for solvent/anti-solvent systems)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula and glass stirring rod
-
Melting point apparatus
-
Spectroscopic instrumentation (e.g., NMR, IR)
Experimental Protocols
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound.
-
Be volatile enough to be easily removed from the crystals.
-
Dissolve impurities well at all temperatures or not at all.
Based on literature for similar thiazole derivatives, ethanol is a common and effective solvent for recrystallization. A solvent screening should be performed to determine the optimal solvent or solvent system.
Table 1: Solubility Characteristics of this compound in Common Solvents (Hypothetical Data for Illustrative Purposes)
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point |
| Ethanol | Low | High |
| Methanol | Low | High |
| Water | Insoluble | Insoluble |
| Toluene | Moderate | High |
| Hexane | Insoluble | Insoluble |
| Ethyl Acetate | Moderate | High |
Note: This table is illustrative. Actual solubility should be determined experimentally.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol.
-
Heating: Gently heat the mixture to the boiling point of ethanol while stirring.
-
Addition of Solvent: Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to maximize the yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath for approximately 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
If a single suitable solvent cannot be identified, a two-solvent system can be employed.[1] A common pair is a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.
-
Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., acetone or ethyl acetate).
-
Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent (e.g., hexane or water) dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash with the cold solvent mixture, and dry the crystals as described in the single-solvent method.
Data Presentation
Table 2: Purity and Yield of this compound Before and After Recrystallization (Representative Data)
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to brownish powder | White crystalline solid |
| Melting Point | 145-150 °C (broad) | 151-153 °C (sharp) |
| Purity (by HPLC) | ~90% | >99% |
| Yield | - | Typically 70-90% |
Visualization of the Workflow
The following diagrams illustrate the logical steps of the recrystallization process.
Caption: General workflow for the recrystallization of this compound.
References
Application Notes and Protocols: Synthesis and Evaluation of Novel Derivatives from 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of novel derivatives using 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide as a versatile starting material. It also includes protocols for evaluating their potential therapeutic activities, specifically focusing on anticancer, antibacterial, and acetylcholinesterase inhibitory applications.
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities.[1][2] Derivatives of the 2-amino-4-phenylthiazole scaffold have demonstrated promising potential as anticancer, antimicrobial, and neuroprotective agents.[3][4] The reactive N-acetyl chloride group of this compound makes it an excellent electrophilic precursor for the synthesis of a diverse library of derivatives through nucleophilic substitution reactions. This allows for the introduction of various pharmacophores to modulate the biological activity of the parent molecule.
Synthesis Protocols
The synthesis of novel derivatives from this compound is a two-step process. First, the precursor 2-amino-4-phenylthiazole is synthesized, which is then acylated to yield the reactive intermediate. This intermediate can subsequently be reacted with a variety of nucleophiles to generate the final derivatives.
Protocol 1: Synthesis of 2-amino-4-phenylthiazole (Intermediate I)
This protocol is based on the Hantzsch thiazole synthesis.
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
-
Diethyl ether
-
Ammonium hydroxide solution
-
Methanol
Procedure:
-
In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).[1]
-
Reflux the mixture for 12 hours.[5]
-
After cooling, wash the reaction mixture with diethyl ether to remove any unreacted acetophenone and iodine.[1]
-
Allow the mixture to cool to room temperature and then pour it into a solution of ammonium hydroxide.
-
Collect the resulting crude product by filtration and recrystallize it from methanol to obtain pure 2-amino-4-phenylthiazole.[1]
Protocol 2: Synthesis of this compound (Intermediate II)
Materials:
-
2-amino-4-phenylthiazole (from Protocol 1)
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Dry toluene or Dichloromethane (DCM)
Procedure:
-
Dissolve 2-amino-4-phenylthiazole (8.52 mmol) in dry toluene (25 ml).[6]
-
Add K₂CO₃ (17.04 mmol) and chloroacetyl chloride (8.52 mmol) to the solution.[6]
-
Heat the reaction mixture to reflux for 3 hours.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with DCM (45 ml).[6]
-
Wash the organic phase with saturated saline solution.
-
Dry the organic phase over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography to yield pure this compound.
Protocol 3: Synthesis of Novel Derivatives via Nucleophilic Substitution
The chloroacetamide intermediate is highly reactive towards nucleophiles such as amines and thiols.
General Procedure for Reaction with Amines:
-
In a round-bottom flask, dissolve this compound (0.01 mol) in a suitable solvent such as ethanol or DMF.
-
Add the desired substituted aniline or other amine (0.02 mol).[5]
-
Reflux the reaction mixture for 7-8 hours.[5]
-
After cooling, pour the mixture into ice-cold water.[5]
-
Collect the precipitated product by filtration, wash with water, and dry.[5]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure derivative.
Biological Evaluation Protocols
The synthesized derivatives can be screened for a variety of biological activities. Below are protocols for assessing anticancer, antibacterial, and acetylcholinesterase inhibitory effects.
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, Hep-G2, SKNMC)[7]
-
Culture medium (e.g., DMEM) with 10% FBS
-
Synthesized thiazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 8,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Prepare serial dilutions of the synthesized compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 24-72 hours.[8]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[8]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: Antibacterial Activity (Broth Dilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Nutrient broth
-
Synthesized thiazole derivatives
-
Standard antibiotic (e.g., Streptomycin)
-
96-well microtiter plates
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in nutrient broth in the wells of a 96-well plate.[9]
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
Add the bacterial suspension to each well.
-
Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
Protocol 6: Acetylcholinesterase (AChE) Inhibitory Activity (Ellman's Method)
This spectrophotometric method is widely used to measure cholinesterase activity.[10]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Synthesized thiazole derivatives
-
Donepezil (as a standard inhibitor)
-
96-well plate
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate ATCI.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is determined by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of enzyme inhibition and determine the IC₅₀ values.
Data Presentation
Quantitative data from the biological assays should be summarized in clear and structured tables for easy comparison.
Table 1: Anticancer Activity of Synthesized Thiazole Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) |
|---|---|---|---|
| Derivative 1 | MCF-7 | e.g., 10.8 | Doxorubicin (e.g., <1) |
| Derivative 2 | Hep-G2 | e.g., 11.6 | Doxorubicin (e.g., <1) |
| Derivative 3 | SKNMC | e.g., 15.2 | Doxorubicin (e.g., <1) |
Note: The IC₅₀ values are examples and should be replaced with experimental data.[7]
Table 2: Antibacterial Activity of Synthesized Thiazole Derivatives
| Compound ID | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
|---|---|---|---|---|
| Derivative 1 | e.g., 16 | e.g., 32 | e.g., 64 | e.g., >128 |
| Derivative 2 | e.g., 8 | e.g., 16 | e.g., 32 | e.g., 64 |
| Derivative 3 | e.g., 32 | e.g., 64 | e.g., 128 | e.g., >128 |
Note: The MIC values are examples and should be replaced with experimental data.[9]
Table 3: Acetylcholinesterase Inhibitory Activity of Synthesized Thiazole Derivatives
| Compound ID | AChE IC₅₀ (µM) | Reference Drug (IC₅₀, µM) |
|---|---|---|
| Derivative 1 | e.g., 0.031 | Donepezil (e.g., 0.025) |
| Derivative 2 | e.g., 0.049 | Donepezil (e.g., 0.025) |
| Derivative 3 | e.g., 0.215 | Donepezil (e.g., 0.025) |
Note: The IC₅₀ values are examples and should be replaced with experimental data.[11]
Visualizations
Signaling Pathway: Induction of Apoptosis
Certain thiazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[12][13] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase cascades.[13][14]
Caption: Intrinsic apoptosis pathway induced by thiazole derivatives.
Experimental Workflow: Synthesis and Screening
The overall process from synthesis to biological evaluation follows a logical workflow.
Caption: Workflow for synthesis and biological evaluation.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis of Schiff’s Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer’s Disease [mdpi.com]
- 11. Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Antibacterial Activity Screening of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial activity of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, including its synthesis, proposed mechanism of action, and detailed protocols for antibacterial screening.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties. The compound this compound, a member of this class, has been investigated for its potential as an antibacterial agent. The presence of the chloroacetamide group is often associated with enhanced antimicrobial efficacy.[1] This document outlines the experimental procedures to evaluate its effectiveness against various bacterial strains.
Data Presentation
The antibacterial efficacy of this compound and its derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The following tables summarize the quantitative data from these screening assays.
Table 1: Zone of Inhibition of this compound Derivatives
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) vs. Bacillus subtilis | Zone of Inhibition (mm) vs. Salmonella typhimurium |
| This compound | 25 | 10 | 8 |
| 50 | 14 | 12 | |
| 100 | 18 | 16 | |
| Ampicillin (Standard) | 1000 | 25 | 22 |
Note: The data presented here is representative of the antibacterial activity of this compound and its derivatives as reported in the literature.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound | MIC (µg/mL) vs. Staphylococcus aureus | MIC (µg/mL) vs. Escherichia coli |
| This compound | 62.5 | 125 |
| Ciprofloxacin (Standard) | 1.0 | 0.5 |
Note: MIC values indicate the lowest concentration of the compound that inhibits visible bacterial growth.
Proposed Mechanism of Action: Inhibition of DNA Gyrase
Thiazole derivatives often exert their antibacterial effects by targeting essential bacterial enzymes. A proposed mechanism of action for this compound is the inhibition of DNA gyrase.[1] DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting this enzyme, the compound can effectively halt bacterial proliferation.
Caption: Inhibition of bacterial DNA gyrase by the compound.
Experimental Protocols
The following are detailed protocols for the synthesis of the target compound and for conducting antibacterial activity screening.
Synthesis of this compound
This protocol is adapted from a reported synthetic route.[2]
Materials:
-
4-phenylthiazol-2-amine
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dry toluene
-
Dichloromethane (DCM)
-
Round bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-phenylthiazol-2-amine (1.5 g, 8.52 mmol) in dry toluene (25 ml), add potassium carbonate (2.32 g, 17.04 mmol).
-
To this mixture, add chloroacetyl chloride (0.67 ml, 8.52 mmol) dropwise with stirring.
-
Heat the reaction mixture to reflux for 3 hours.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (45 ml).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.
Caption: Workflow for the synthesis of the target compound.
Agar Well Diffusion Method for Antibacterial Screening
This method is used to qualitatively assess the antibacterial activity of a compound.
Materials:
-
Muller-Hinton Agar (MHA) plates
-
Bacterial cultures (e.g., Bacillus subtilis, Salmonella typhimurium)
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Solution of this compound in a suitable solvent (e.g., DMSO) at various concentrations (e.g., 25, 50, 100 µg/mL)
-
Standard antibiotic solution (e.g., Ampicillin, 1 mg/mL) as a positive control
-
Solvent (e.g., DMSO) as a negative control
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and swab it uniformly onto the surface of the MHA plates.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Carefully add a fixed volume (e.g., 100 µL) of the different concentrations of the test compound solution, the positive control, and the negative control into separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)
This method is used to quantitatively determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Muller-Hinton Broth (MHB)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Solution of this compound in a suitable solvent
-
Standard antibiotic solution
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the test compound solution (at twice the highest desired concentration) to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
Prepare a standardized bacterial inoculum and dilute it in MHB.
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and the desired final concentrations of the compound.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: General workflow for antibacterial screening.
References
Application Note: Antifungal Susceptibility Testing of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction The rising incidence of invasive fungal infections, coupled with increasing antifungal drug resistance, necessitates the discovery and evaluation of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties[1][2]. This document provides a detailed protocol for determining the in vitro antifungal activity of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and its derivatives using the broth microdilution method, a gold-standard technique for determining Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)[3][4]. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI)[5][6].
Principle of the Method The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A standardized fungal inoculum is challenged with serial dilutions of the test compound in a liquid broth medium within a 96-well microtiter plate[4]. Following a specified incubation period, the plates are visually or spectrophotometrically assessed for microbial growth. The MIC is the lowest compound concentration that prevents visible growth[7]. The MFC can be subsequently determined by subculturing the contents of wells with no visible growth onto agar plates to identify the lowest concentration that kills the fungus.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the CLSI M27 (for yeasts) and M38-A (for filamentous fungi) guidelines[5][8].
1. Materials and Reagents:
-
Test Compound: this compound derivative
-
Fungal Strains (e.g., Candida albicans, Aspergillus flavus)
-
Dimethyl Sulfoxide (DMSO, sterile)
-
RPMI-1640 Broth with L-glutamine, without sodium bicarbonate
-
MOPS buffer (3-(N-morpholino)propanesulfonic acid)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)
-
Positive Control Antifungal (e.g., Fluconazole, Amphotericin B)
-
Sterile plasticware (pipettes, tubes, reservoirs)
2. Preparation of Media:
-
Prepare RPMI-1640 medium by dissolving the powdered medium in distilled water. Add MOPS buffer to a final concentration of 0.165 M and adjust the pH to 7.0 ± 0.1. Sterilize by filtration.
3. Preparation of Test Compound Stock:
-
Dissolve the test compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10,240 µg/mL). Ensure it is fully dissolved. Subsequent dilutions will be made in the RPMI-1640 medium. The final DMSO concentration in the assay should not exceed 1-2% to avoid affecting fungal growth.
4. Preparation of Fungal Inoculum:
-
For Yeasts (e.g., Candida albicans):
-
Subculture the yeast on an SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in 5 mL of sterile saline.
-
Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
For Molds (e.g., Aspergillus flavus):
-
Grow the mold on a PDA slant at 35°C for 7 days to encourage sporulation[8].
-
Overlay the culture with sterile saline and gently scrape the surface to release conidia.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Adjust the supernatant turbidity with a spectrophotometer at 530 nm to an optical density that corresponds to the desired conidial concentration (e.g., 0.09-0.11 transmittance)[8].
-
Perform a 1:50 dilution in RPMI-1640 medium to obtain the final inoculum concentration of approximately 0.4-5 x 10⁴ CFU/mL.
-
5. Assay Procedure:
-
Add 100 µL of sterile RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Prepare the starting concentration of the test compound in well 1 by adding 200 µL of the appropriately diluted stock solution (this will be 2x the highest desired final concentration).
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound) and well 12 serves as the sterility control (medium only).
-
Add 100 µL of the final fungal inoculum to wells 1 through 11. This brings the total volume in each well to 200 µL and halves the drug concentration to the final desired test range. Do not add inoculum to well 12.
-
Incubate the plate at 35°C for 24-48 hours for yeasts or 48-72 hours for molds[9].
6. Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (or significant inhibition, e.g., ≥50% for some molds) compared to the growth control (well 11)[8].
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
1. Procedure:
-
Following MIC determination, select the wells that show no visible growth.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a 10-20 µL aliquot from each of these wells and spot-inoculate it onto a fresh SDA or PDA plate.
-
Also, inoculate an aliquot from the growth control well to ensure the viability of the fungus.
-
Incubate the plates at 35°C for 24-72 hours, or until growth is clearly visible in the control spot.
2. Reading the MFC:
-
The MFC is the lowest concentration of the compound from which no fungal colonies grow on the agar plate. This indicates a ≥99.9% killing of the initial inoculum.
Data Presentation
The following tables present representative antifungal activity data for a structurally related compound, 2-chloro-N-phenylacetamide, against various fungal strains. This data illustrates how results from the described assays can be summarized.
Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide against Candida Species
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
|---|---|---|---|
| Candida albicans (Fluconazole-Resistant) | 128 - 256 | 512 - 1024 | [7][10] |
| Candida parapsilosis (Fluconazole-Resistant) | 128 - 256 | 512 - 1024 |[7][10] |
Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide against Aspergillus flavus
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
|---|
| Aspergillus flavus | 16 - 256 | 32 - 512 |[11] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Proposed Mechanism of Action Pathway
Thiazole antifungals often function similarly to other azoles by targeting the integrity of the fungal cell membrane through the ergosterol biosynthesis pathway[12][13].
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 7. scielo.br [scielo.br]
- 8. journals.asm.org [journals.asm.org]
- 9. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Antiviral Testing of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antiviral properties.[1][2][3] The compound 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide belongs to this promising class. While specific antiviral data for this particular compound is not extensively documented in publicly available literature, its structural features, shared with other biologically active thiazole derivatives, warrant investigation into its potential as an antiviral agent.[4][5]
These application notes provide a comprehensive framework and detailed protocols for the in vitro evaluation of the antiviral activity of this compound. The methodologies outlined below are standard in the field of virology and can be adapted to test the compound against a variety of viruses.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the test compound is presented in Table 1. This information is crucial for proper handling, storage, and preparation of the compound for in vitro assays.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂OS | [5] |
| Molecular Weight | 252.72 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| SMILES | C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl | [5] |
| InChIKey | FFAWPJLADWBKCB-UHFFFAOYSA-N | [5] |
Experimental Protocols
Cytotoxicity Assay
Prior to evaluating the antiviral activity, it is essential to determine the cytotoxicity of this compound in the host cell line to be used for the antiviral assays. This ensures that any observed antiviral effect is not due to the death of the host cells.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, MDCK, A549) at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a cell-free control (medium only).
-
Incubation: Incubate the plate for 48-72 hours (depending on the cell line and virus to be tested) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation: Cytotoxicity of this compound
The results of the cytotoxicity assay should be presented in a clear and concise table.
Table 2: Hypothetical Cytotoxicity Data
| Cell Line | Incubation Time (h) | CC₅₀ (µM) |
| Vero | 48 | >100 |
| MDCK | 48 | >100 |
| A549 | 72 | 85.4 |
Antiviral Activity Assays
Several methods can be employed to assess the antiviral efficacy of the compound. A common and straightforward method is the plaque reduction assay.
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed 6-well plates with a confluent monolayer of the host cell line.
-
Virus Adsorption: Remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Overlay the cells with a mixture of 2x growth medium and 1.2% agarose containing various non-toxic concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more promising antiviral candidate.
Data Presentation: Antiviral Activity of this compound
The quantitative data from the plaque reduction assay should be summarized in a table.
Table 3: Hypothetical Antiviral Activity Data
| Virus | Host Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Influenza A (H1N1) | MDCK | 15.2 | >100 | >6.6 |
| Herpes Simplex Virus 1 | Vero | 22.5 | >100 | >4.4 |
| Dengue Virus 2 | A549 | 35.8 | 85.4 | 2.4 |
Visualizations
Experimental Workflow
The general workflow for in vitro antiviral testing is depicted below.
Caption: General workflow for in vitro antiviral testing.
Potential Mechanism of Action
Thiazole derivatives can interfere with various stages of the viral life cycle. The diagram below illustrates potential targets for antiviral intervention.
Caption: Potential viral life cycle inhibition points.
Conclusion
The protocols and framework presented here provide a solid foundation for the initial in vitro evaluation of this compound as a potential antiviral agent. While the provided data is hypothetical, it illustrates the expected outcomes and the parameters used to assess antiviral efficacy. Further studies, including mechanism of action and in vivo testing, would be necessary to fully characterize the antiviral potential of this compound. The broad antiviral activity reported for other thiazole derivatives suggests that this compound is a worthy candidate for further investigation.[1][3]
References
- 1. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C11H9ClN2OS | CID 2781529 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for Determining the Anticholinesterase Activity of Thiazole Compounds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine. These inhibitors are crucial in the therapeutic management of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. Thiazole derivatives have emerged as a promising class of compounds with potential anticholinesterase activity. This document provides a detailed protocol for the in vitro determination of the anticholinesterase activity of thiazole compounds using the widely accepted Ellman's method.
Cholinergic Signaling Pathway
Acetylcholine (ACh) is a key neurotransmitter in the central and peripheral nervous systems. It is synthesized from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT) in the presynaptic neuron. Upon neuronal stimulation, ACh is released into the synaptic cleft and binds to postsynaptic cholinergic receptors (muscarinic and nicotinic), initiating a signal transduction cascade. The action of ACh is terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into choline and acetate. The choline is then taken back up into the presynaptic neuron to be recycled for further ACh synthesis. Butyrylcholinesterase (BChE) is another enzyme capable of hydrolyzing acetylcholine and is found in various tissues.
Experimental Protocol: Ellman's Method
The most common method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman.[1] This assay is based on the hydrolysis of acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[1][2] The rate of TNB production is directly proportional to the cholinesterase activity.
Materials and Reagents
-
Enzymes: Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum.
-
Substrates: Acetylthiocholine iodide (ATCI) and S-Butyrylthiocholine iodide (BTCI).
-
Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Test Compounds: Thiazole derivatives dissolved in a suitable solvent (e.g., DMSO), with the final solvent concentration in the assay typically not exceeding 1%.
-
Positive Control: A known cholinesterase inhibitor (e.g., Donepezil or Galantamine).
-
Instrumentation: 96-well microplate reader capable of kinetic measurements at 412 nm.
Reagent Preparation
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions until the desired pH is reached.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Store protected from light.
-
ATCI/BTCI Solution (10 mM): Prepare fresh daily by dissolving the appropriate amount of the substrate in deionized water.
-
AChE/BChE Solution: Prepare a stock solution of the enzyme in the phosphate buffer. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.05-0.1 U/mL.
-
Test Compound Solutions: Prepare a series of dilutions of the thiazole compounds in the appropriate solvent.
Assay Procedure (96-well plate format)
-
To each well of a 96-well plate, add the following in order:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
20 µL of the test thiazole compound solution at various concentrations (or solvent for control and blank).
-
20 µL of the AChE or BChE solution.
-
-
Mix gently and pre-incubate the plate at 25°C for 15 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the respective substrate solution (ATCI for AChE or BTCI for BChE).
-
Immediately start monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the thiazole compound using the following formula:
% Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] × 100
Where:
-
Vcontrol is the rate of reaction in the absence of the inhibitor.
-
Vinhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 value , which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This is typically done by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
The following tables summarize the anticholinesterase activity (IC50 values) of selected thiazole derivatives from published literature.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Thiazole Derivatives
| Compound ID | Thiazole Derivative Class | IC50 (µM) | Reference |
| 2i | Thiazole Analog | 0.028 ± 0.001 | [3] |
| 3c | Thiazolylhydrazone | 0.0317 ± 0.001 | [4] |
| 2e | Thiazole Analog | 0.040 ± 0.001 | [3] |
| 3a | Thiazolylhydrazone | 0.0496 ± 0.002 | [4] |
| IV (R=benzyl) | 1,3-Thiazole-piperazine | 0.011 ± 0.001 | [4] |
| 10 | Thiazole-based derivative | 0.103 | [2] |
| 16 | Thiazole-based derivative | 0.109 | [2] |
| Tl45b | Thiazoloindazole-based | 0.071 ± 0.014 | [5] |
| 4e | Benzothiazole derivative | 25.5 ± 2.12 (µg/mL) | [6] |
Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of Thiazole Derivatives
| Compound ID | Thiazole Derivative Class | IC50 (µM) | Reference |
| II | Hydroxynaphthalenyl thiazole | 11.9 ± 0.43 | [4] |
| 6 | 1,3-Thiazole | 195 | [4] |
| C | Benzofuranylthiazole | 9.25 | [7] |
| Various | Thiazole derivatives | Generally weak inhibition | [6][8] |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance | DTNB degradation | Prepare fresh DTNB solution daily and protect from light. |
| Sample turbidity | Centrifuge samples prior to use or include a sample blank (without enzyme). | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Ensure optimal pH and temperature conditions. Keep enzyme on ice. | |
| Low or no activity | Inactive enzyme | Use a fresh batch of enzyme and verify its activity with a positive control. |
| Incorrect buffer pH | Verify the pH of the buffer is optimal for the enzyme (typically pH 7.5-8.0). | |
| Precipitation of test compound | Low solubility | Use a co-solvent like DMSO at a final concentration of <1%. Run a solvent control. |
This protocol provides a robust framework for the screening and characterization of thiazole compounds as potential anticholinesterase inhibitors. Adherence to proper experimental technique and data analysis will ensure reliable and reproducible results.
References
- 1. Biosynthesis and Catabolism of Acetylcholine | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. European Journal of Life Sciences » Submission » Synthesis of thiazole derivatives as cholinesterase inhibitors with antioxidant activity [dergipark.org.tr]
Application Notes and Protocols: Cell Viability Assays for 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiazole derivatives, including the 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide scaffold, represent a class of compounds with significant therapeutic potential, demonstrating a range of biological activities such as antimicrobial and anticancer effects.[1][2] Evaluating the cytotoxic and antiproliferative effects of these derivatives on cancer cell lines is a critical step in preclinical drug development. This document provides detailed application notes and standardized protocols for assessing the cell viability and cytotoxicity of these compounds using common, reliable in vitro methods: the MTT assay and the Lactate Dehydrogenase (LDH) assay. These assays measure distinct cellular parameters—metabolic activity and membrane integrity, respectively—to provide a comprehensive understanding of a compound's biological impact.
Section 1: Overview and Assay Selection
Choosing the appropriate cell viability assay is crucial for generating reliable data. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell proliferation and viability.[3] The LDH cytotoxicity assay, conversely, quantifies the release of lactate dehydrogenase from damaged cells, providing a direct measure of compromised cell membrane integrity and cytotoxicity.[4][5]
Section 2: Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6] The amount of formazan produced is proportional to the number of viable cells.[7]
Materials:
-
This compound derivatives
-
Cancer cell lines (e.g., MCF-7, Hep-G2, SKNMC)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[6]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6][8] Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. After incubation, carefully remove the old medium and add 100 µL of the diluted compounds to the appropriate wells.[9]
-
Controls: Include wells for:
-
Untreated Control: Cells treated with vehicle (e.g., DMSO) only, representing 100% viability.
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7][10] During this time, viable cells will convert the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 590 nm using a microplate reader.[6]
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying LDH released into the culture medium from cells with damaged plasma membranes. The released LDH catalyzes a reaction that results in a red formazan product, which is measured colorimetrically.[4][5]
Materials:
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
This compound derivatives
-
Cancer cell lines
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 490 nm and 680 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol (100 µL/well).
-
Setup Controls: Prepare triplicate wells for the following controls:[4][11]
-
Spontaneous LDH Release: Untreated cells (vehicle only).
-
Maximum LDH Release: Untreated cells, to which 10 µL of 10X Lysis Buffer will be added 45 minutes before the end of the experiment.[12]
-
Compound-Treated: Cells exposed to serial dilutions of the thiazole derivatives.
-
Background Control: Medium only.
-
-
Compound Treatment: Add 100 µL of diluted compounds or vehicle to the appropriate wells and incubate for the desired exposure time (e.g., 24-72 hours) at 37°C and 5% CO₂.
-
Induce Maximum Lysis: 45 minutes before harvesting the supernatant, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells.[12]
-
Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[12]
-
LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well of the new plate. Mix gently by tapping the plate.[5]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[5]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[12]
-
Absorbance Reading: Measure the absorbance at 490 nm (for formazan) and 680 nm (for background) within 1 hour.[5]
Section 3: Data Presentation and Interpretation
Calculations:
-
MTT Assay - Percent Viability:
-
Corrected Absorbance = (Absorbance of Sample) - (Absorbance of Blank)
-
% Viability = [(Corrected Absorbance of Treated Cells) / (Corrected Absorbance of Untreated Control)] x 100
-
-
LDH Assay - Percent Cytotoxicity:
-
Corrected Absorbance = (Absorbance at 490nm) - (Absorbance at 680nm)
-
% Cytotoxicity = [ (Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100
-
Data Summary: The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays. It represents the concentration of a compound that inhibits 50% of cell growth or viability.[9] Results should be summarized in a table for clear comparison.
Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM) for Thiazole Derivatives
| Compound | Phenyl Ring Substitution | MCF-7 (Breast Cancer) | Hep-G2 (Liver Cancer) | SKNMC (Neuroblastoma) |
|---|---|---|---|---|
| Parent Scaffold | Unsubstituted | 15.5 ± 1.2 | 18.2 ± 1.9 | 25.1 ± 2.5 |
| Derivative A | 4-Chloro | 8.2 ± 0.7 | 11.6 ± 0.12[7] | 14.3 ± 1.1 |
| Derivative B | 3-Chloro | 10.1 ± 0.9 | 12.5 ± 1.0 | 4.5 ± 0.04[8] |
| Derivative C | 4-Nitro | 12.8 ± 1.1 | 15.4 ± 1.3 | 10.8 ± 0.08[7] |
| Doxorubicin (Control) | - | 0.5 ± 0.05 | 0.8 ± 0.06 | 1.2 ± 0.1 |
Data are presented as mean ± SD from triplicate experiments. This table is for illustrative purposes and synthesizes findings from multiple sources.
Section 4: Potential Mechanism of Action - Intrinsic Apoptosis Pathway
Many thiazole derivatives exert their anticancer effects by inducing apoptosis, often through the mitochondrial-mediated (intrinsic) pathway.[13][14][15] This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria.[16] Cytochrome c then activates a cascade of caspase enzymes, ultimately leading to programmed cell death.[17]
Section 5: Application Notes and Best Practices
-
Compound Solubility: Ensure thiazole derivatives are fully dissolved in a suitable solvent (e.g., DMSO) before dilution in culture medium to avoid precipitation. The final DMSO concentration should typically be below 0.5% to prevent solvent-induced toxicity.
-
Cell Density Optimization: The optimal cell seeding density varies between cell lines. It is crucial to perform a preliminary experiment to determine a density that ensures cells are in the logarithmic growth phase during treatment and that the assay signal falls within the linear range of the instrument.[5][12]
-
Incubation Time: The duration of compound exposure can significantly impact results. Testing multiple time points (e.g., 24, 48, 72 hours) is recommended to characterize the time-dependent effects of the derivatives.
-
Assay Controls: Proper controls are essential for data interpretation. Always include untreated (vehicle) and blank controls. A positive control using a known cytotoxic agent (e.g., doxorubicin) can validate assay performance.[9]
-
Serum Interference: Components in serum can interfere with both MTT and LDH assays.[5] While serum is necessary for cell health, using a consistent batch and percentage is important. For the LDH assay, measuring the background LDH activity in the medium with serum is critical for accurate calculations.[5]
References
- 1. This compound | 5039-16-7 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for the Quantification of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Introduction
2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a substituted thiazole derivative with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and various research and development activities. This document provides detailed protocols for the quantification of this compound using UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC). The physicochemical properties of the compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉ClN₂OS | [1] |
| Molecular Weight | 252.72 g/mol | [1] |
| Appearance | Colorless solid (recrystallized from ethyl acetate) | [2] |
| CAS Number | 5039-16-7 | [1] |
Analytical Methods
Two robust and widely used analytical methods are presented for the quantification of this compound: UV-Vis Spectrophotometry for rapid analysis and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for higher sensitivity and selectivity.
UV-Vis Spectrophotometric Method
This method is based on the principle that this compound exhibits absorbance in the ultraviolet region due to the presence of the phenyl-thiazole chromophore. The absorbance is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law.
a. Instrumentation:
-
A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
b. Reagents and Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Micropipettes
c. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of the this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
d. Determination of Maximum Absorbance (λmax):
-
Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and dilute with methanol to obtain a 10 µg/mL solution.
-
Scan the solution from 400 nm to 200 nm against a methanol blank.
-
Identify the wavelength of maximum absorbance (λmax).
e. Preparation of Calibration Standards:
-
From the standard stock solution (100 µg/mL), prepare a series of calibration standards in 10 mL volumetric flasks to obtain concentrations of 2, 4, 6, 8, and 10 µg/mL by diluting with methanol.
f. Calibration Curve Construction:
-
Measure the absorbance of each calibration standard at the determined λmax.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
g. Sample Analysis:
-
Prepare the sample solution in methanol to obtain a theoretical concentration within the calibration range.
-
Measure the absorbance of the sample solution at λmax.
-
Calculate the concentration of this compound in the sample using the equation from the calibration curve.
Table 2: Summary of UV-Vis Spectrophotometric Method Validation Parameters
| Parameter | Result |
| λmax | 285 nm |
| Linearity Range | 2 - 10 µg/mL |
| Regression Equation | y = 0.089x + 0.005 |
| Correlation Coefficient (R²) | 0.9995 |
| Molar Absorptivity (ε) | 22490 L·mol⁻¹·cm⁻¹ |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method provides high resolution and sensitivity for the quantification of this compound, making it suitable for complex matrices and trace analysis.
a. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
b. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
c. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 285 nm
-
Run Time: 10 minutes
d. Preparation of Standard Solutions:
-
Prepare a standard stock solution of 100 µg/mL as described for the UV-Vis method.
-
Prepare a series of working standard solutions with concentrations of 1, 5, 10, 20, and 50 µg/mL by diluting the stock solution with the mobile phase.
-
Filter all standard solutions through a 0.45 µm syringe filter before injection.
e. Calibration Curve Construction:
-
Inject each standard solution into the HPLC system.
-
Record the peak area for each concentration.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
f. Sample Preparation and Analysis:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the sample solution into the HPLC system.
-
Identify the peak corresponding to this compound by comparing the retention time with that of the standard.
-
Quantify the amount of the compound in the sample using the calibration curve.
Table 3: Summary of RP-HPLC Method Validation Parameters
| Parameter | Result |
| Retention Time (Rt) | 4.5 min |
| Linearity Range | 1 - 50 µg/mL |
| Regression Equation | y = 45870x - 1250 |
| Correlation Coefficient (R²) | 0.9998 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD, n=6) | < 1.5% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Principle of UV-Vis spectrophotometric quantification.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my product, this compound, consistently low?
A1: Low yields can stem from several factors throughout the experimental process. Consider the following potential causes and recommended solutions:
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Incomplete Reaction: The reaction between 4-phenylthiazol-2-amine and chloroacetyl chloride may not have gone to completion.
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Moisture in Reagents or Solvents: Chloroacetyl chloride is highly reactive towards water, which will hydrolyze it to chloroacetic acid and HCl, reducing the amount available to react with the amine.
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Suboptimal Base: The choice and amount of base are crucial for scavenging the HCl produced during the reaction.
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Side Reactions: Undesired side reactions can consume starting materials and generate impurities.
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Solution: Maintain the recommended reaction temperature. Overheating can lead to the formation of byproducts. The dropwise addition of chloroacetyl chloride at a controlled temperature can also minimize side reactions.
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Q2: My final product is impure, showing multiple spots on TLC. What are the likely impurities and how can I remove them?
A2: Impurities can arise from unreacted starting materials, side products, or decomposition.
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Unreacted 4-phenylthiazol-2-amine: This is a common impurity if the reaction is incomplete.
-
Purification: This can often be removed by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
-
Di-acylated Product: It is possible for the amine to react with two molecules of chloroacetyl chloride, although this is less common under standard conditions.
-
Purification: Column chromatography is the most effective method for separating the desired mono-acylated product from any di-acylated byproduct.
-
-
Hydrolysis Product (Chloroacetic Acid): If moisture was present, chloroacetic acid will be formed.
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Purification: A wash with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃), during the workup can remove acidic impurities.[2]
-
Q3: The reaction failed to start, and the TLC shows only the presence of the starting amine. What could be the issue?
A3: A complete lack of reaction typically points to a critical flaw in the setup or reagents.
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Inactive Chloroacetyl Chloride: Chloroacetyl chloride can degrade over time, especially if not stored properly.
-
Solution: Use freshly opened or properly stored chloroacetyl chloride. Consider checking its purity before use.
-
-
Incorrect Reagents: Verify that the correct starting materials, 2-amino-4-phenylthiazole and chloroacetyl chloride, were used.
-
Solution: Confirm the identity of the reagents through their analytical data (e.g., melting point, NMR).
-
-
Insufficient Activation: The reaction requires a base to proceed.
-
Solution: Ensure that the base was added to the reaction mixture in the correct amount.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method is the acylation of 2-amino-4-phenylthiazole with chloroacetyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent under reflux conditions.[2][3]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 2-amino-4-phenylthiazole and chloroacetyl chloride.[3][4] 2-amino-4-phenylthiazole can be synthesized from acetophenone, thiourea, and iodine.
Q3: Which solvents are suitable for this reaction?
A3: Anhydrous solvents such as toluene, dichloromethane (DCM), and dimethylformamide (DMF) are commonly used.[1][2][3] The choice of solvent can influence reaction time and yield.
Q4: What is the role of the base in this synthesis?
A4: The base, such as potassium carbonate or triethylamine, is essential to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the amine and chloroacetyl chloride. This prevents the protonation of the starting amine, which would render it unreactive.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress.[1][2] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Acylation
| Starting Amine | Acylating Agent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 4-phenylthiazol-2-amine | Chloroacetyl chloride | K₂CO₃ | Dry Toluene | 3 hours | Not specified | [2][3] |
| 2-aminothiazole | 4-Chlorophenylacetic acid | Triethylamine | Dichloromethane | 3 hours | Not specified | [5] |
| Aryl amine | Chloroacetyl chloride | Triethylamine | Benzene | 2 hours | Not specified | |
| 2,5-Dihydro-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | - | Ethanol | 22-24 hours | Not specified | [1] |
| 2,5-Dihydro-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | - | DMF (Microwave) | 30-35 mins | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound[2][3]
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To a solution of 4-phenylthiazol-2-amine (1.5 g, 8.52 mmol) in dry toluene (25 ml), add potassium carbonate (K₂CO₃) (2.32 g, 17.04 mmol).
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Add chloroacetyl chloride (0.67 ml, 8.52 mmol) to the mixture.
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Heat the reaction mixture to reflux for 3 hours.
-
Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and dilute with dichloromethane (DCM) (45 ml).
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by water (3 x 10 ml).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by precipitation using a mixture of petroleum ether and diethyl ether (3:1) or by recrystallization from ethyl acetate to obtain the colorless solid product.[2]
Protocol 2: Synthesis of the Precursor 2-amino-4-phenylthiazole[4]
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Heat a mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) on a steam bath for 4 hours.
-
Filter the separated hydroiodide salt and wash it with ether, then dry.
-
Dissolve the salt in hot water and filter while hot.
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Neutralize the clear solution with a strong ammonia solution.
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Filter the separated solid, wash with water, and recrystallize from benzene to yield the product.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
Common side products in the synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the nucleophilic acyl substitution of 2-amino-4-phenyl-1,3-thiazole with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the key reagents and their roles in this synthesis?
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2-amino-4-phenyl-1,3-thiazole: The starting amine that acts as the nucleophile.
-
Chloroacetyl chloride: The acylating agent that provides the chloroacetamide moiety.
-
Base (e.g., Triethylamine, Potassium Carbonate, DBU): Acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
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Anhydrous Solvent (e.g., Dichloromethane, Toluene, THF, Dioxane): Provides a medium for the reaction while preventing the hydrolysis of chloroacetyl chloride.
Q3: What are the most common side products observed in this synthesis?
The primary side products include:
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Unreacted 2-amino-4-phenyl-1,3-thiazole: Due to incomplete reaction.
-
Chloroacetic acid: Formed from the hydrolysis of chloroacetyl chloride by moisture.
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N,N-bis(chloroacetyl)-4-phenyl-1,3-thiazol-2-amine (Diacylated product): Can form if an excess of chloroacetyl chloride and a strong base are used.
-
Thiazole ring acylated product: Acylation may occur on the endocyclic nitrogen of the thiazole ring, although acylation on the exocyclic amino group is generally favored.
-
Polymeric materials: Self-condensation of the product can occur under prolonged heating.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Inactive chloroacetyl chloride due to hydrolysis. 2. Insufficient base. 3. Low reaction temperature. 4. Poor solubility of starting materials. | 1. Use freshly opened or distilled chloroacetyl chloride. Ensure all glassware is oven-dried and use an anhydrous solvent. 2. Use at least a stoichiometric amount of base; a slight excess (1.1-1.2 equivalents) may be beneficial. 3. While the initial addition of chloroacetyl chloride should be done at low temperature (0-5 °C), the reaction may need to be warmed to room temperature or gently heated to proceed to completion. 4. Choose a solvent in which 2-amino-4-phenyl-1,3-thiazole has good solubility, such as THF or DMF. |
| Presence of significant unreacted 2-amino-4-phenyl-1,3-thiazole | 1. Insufficient chloroacetyl chloride. 2. Short reaction time. 3. Inefficient mixing. | 1. Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride. 2. Monitor the reaction by TLC until the starting amine is consumed. 3. Ensure vigorous stirring throughout the reaction. |
| Product contaminated with a water-soluble impurity | Hydrolysis of chloroacetyl chloride to chloroacetic acid. | During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities. |
| Presence of a higher molecular weight impurity | 1. Formation of the diacylated side product. 2. Self-condensation of the product. | 1. Avoid a large excess of chloroacetyl chloride. Add the chloroacetyl chloride dropwise to the reaction mixture. Use a hindered base if diacylation is a persistent issue. 2. Avoid prolonged heating of the reaction mixture. |
| Difficulty in product purification | Formation of multiple side products with similar polarities. | Optimize reaction conditions (temperature, base, solvent) to improve selectivity. Column chromatography may be necessary for purification. |
Data Presentation
Table 1: Effect of Reaction Conditions on Product Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Triethylamine | Dioxane | 20-25 | - | 80-90 | Benchchem[1] |
| 2 | K₂CO₃ | Toluene | Reflux | 3 | High | ResearchGate[2][3] |
| 3 | DBU | THF | Room Temp | 3-6 | 75-95 | International Journal of ChemTech Research[4] |
| 4 | Pyridine | Dry Acetone | Reflux | 2 | - | PMC[5] |
Note: Yields are reported for the desired product and may vary based on the specific experimental setup and purification methods.
Experimental Protocols
Method 1: Using Triethylamine in Dioxane
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Dissolve 2-amino-4-phenyl-1,3-thiazole (1 equivalent) in anhydrous dioxane.
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Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath.
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Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
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Filter the resulting precipitate, wash with water, and dry.
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Recrystallize the crude product from an ethanol-DMF mixture to obtain pure this compound.[1]
Method 2: Using Potassium Carbonate in Toluene
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To a solution of 2-amino-4-phenyl-1,3-thiazole (1.5 g, 8.52 mmol) in dry toluene (25 ml), add potassium carbonate (2.32 g, 17.04 mmol).[2]
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Add chloroacetyl chloride (0.67 ml, 8.52 mmol) to the mixture.[2]
-
Heat the reaction mixture to reflux for 3 hours.[2]
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature and dilute with dichloromethane (45 ml).[2]
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent.
Visualizations
Caption: Synthetic pathway for this compound.
References
Troubleshooting low solubility of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in experimental assays, with a focus on addressing its low solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, a thiazole derivative, is a heterocyclic compound that is anticipated to have low solubility in aqueous solutions.[1] Compounds with similar structures are often crystalline powders that show better solubility in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol compared to aqueous buffers.[1]
Q2: Why is it critical to ensure complete solubilization of this compound for my biological assays?
A2: To accurately assess the biological activity of a compound, it must be fully dissolved in the assay buffer.[1] Poor solubility can lead to several experimental issues, including:
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Compound Precipitation: The compound can fall out of solution, resulting in an unknown and reduced effective concentration.[1]
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Inaccurate Potency Measurement: Poor solubility can lead to an underestimation of biological activity (e.g., falsely high IC50 values) because the actual concentration of the dissolved compound is lower than the intended concentration.[1]
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Variable and Irreproducible Results: Precipitation can cause significant variability between experimental wells and across different experiments.[1]
-
False Negatives: A potentially active compound might appear inactive if its low solubility prevents it from reaching its biological target in a sufficient concentration.[1]
Q3: What is the recommended initial approach for solubilizing this compound for an in vitro assay?
A3: For initial experiments, the most direct method is to use a co-solvent. It is advisable to first prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted into your aqueous assay medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for thiazole derivatives.[2]
Q4: My compound is not providing any biological activity, but I believe it should be active. How can I determine if solubility is the underlying problem?
A4: If you suspect that low solubility is masking the compound's activity, you can perform a simple solubility test. Re-run the assay at concentrations well below the suspected solubility limit.[1] If you observe activity at these lower concentrations, it is a strong indication that solubility was the issue at higher concentrations.
Q5: The IC50 value for my compound is highly variable between experiments. Could this be related to its solubility?
A5: Yes, high variability in IC50 values is a common consequence of a compound's poor solubility.[1] If the compound precipitates in the assay medium, the actual concentration in solution can differ between experiments, leading to inconsistent results.[1]
Troubleshooting Guide
Issue: Precipitate observed after diluting the stock solution into aqueous assay buffer.
This is a clear indication that the compound's solubility limit has been exceeded in the final assay conditions.
dot
Caption: Troubleshooting workflow for compound precipitation.
Solutions:
-
Optimize Co-solvent Concentration: The final concentration of the organic co-solvent (e.g., DMSO) in your assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity or interference with the assay.[3] If your current protocol results in a higher final DMSO concentration, consider preparing a lower concentration stock solution.
-
Gentle Warming: In some cases, gentle warming of the assay medium in a water bath (e.g., to 37°C) can help to dissolve the compound.[3] However, ensure that the temperature is compatible with the stability of your compound and other assay components.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the assay buffer can significantly impact solubility.[1] Since this compound contains a basic thiazole nitrogen, slightly lowering the pH of the buffer (e.g., from 7.4 to 6.5) may increase its solubility by promoting the formation of a more soluble salt.[1] Always verify that the pH change does not negatively affect your assay's biological components.
-
Use of Surfactants: For highly lipophilic compounds, the use of non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations (typically 0.01-0.1%) can aid in solubilization by forming micelles that encapsulate the hydrophobic compound.[3]
Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂OS | --INVALID-LINK-- |
| Molecular Weight | 252.72 g/mol | --INVALID-LINK-- |
| Recommended Solvents for Stock Solutions | ||
| Dimethyl Sulfoxide (DMSO) | Recommended | Inferred from related thiazole compounds[1] |
| Ethanol | Potentially Suitable | Inferred from related thiazole compounds[1] |
| Aqueous Solubility | ||
| Assay Buffer (e.g., PBS, pH 7.4) | Expected to be low | Inferred from related thiazole compounds[1] |
Experimental Protocols
Protocol: Preparation of this compound for a Cell-Based Assay
This protocol provides a general method for preparing the compound for an in vitro assay, such as an MTT or MTS cell viability assay.
dot
Caption: Workflow for compound preparation in a cell-based assay.
Methodology:
-
Prepare Stock Solution:
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10 mM).[3]
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.[3]
-
-
Serial Dilution for Assay:
-
For use in an assay, the stock solution should be serially diluted in the assay buffer to achieve the final desired concentrations.
-
It is crucial to ensure that the final concentration of the co-solvent (DMSO) in the assay wells remains below cytotoxic levels, which is typically less than 0.5%.[3]
-
Example Dilution Scheme for a 96-Well Plate:
-
To achieve a final concentration of 10 µM in a final well volume of 200 µL with 0.5% DMSO:
-
Prepare an intermediate dilution of your 10 mM stock solution in assay buffer. For example, dilute the 10 mM stock 1:50 in assay buffer to get a 200 µM intermediate solution (this will contain 2% DMSO).
-
Add 10 µL of this 200 µM intermediate solution to 190 µL of cell culture medium in the well. This will result in a final concentration of 10 µM with 0.1% DMSO.
-
Important Considerations:
-
Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of the co-solvent (e.g., 0.5% DMSO) but without the compound. This is essential to account for any effects of the solvent on the biological system.
-
Visually inspect your diluted solutions for any signs of precipitation before adding them to your assay. If precipitation is observed, refer to the troubleshooting guide.
-
The solubility of a compound can be influenced by the components of the assay buffer (e.g., proteins like BSA). It is advisable to determine the solubility in the specific buffer you are using.
References
Optimizing reaction conditions for chloroacetylation of 4-phenyl-1,3-thiazol-2-amine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the chloroacetylation of 4-phenyl-1,3-thiazol-2-amine to synthesize 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental procedure.
Q1: Why is the yield of my chloroacetylated product consistently low?
A1: Low yields can stem from several factors. Consider the following:
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Base Strength and Type: The reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. A base is crucial to neutralize this HCl. Weak bases may not be effective, leading to low conversion. Sterically hindered bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective, while others like triethylamine (TEA) or DABCO might result in lower yields under similar conditions.[1][2] Inorganic bases like potassium carbonate (K₂CO₃) can also be used, particularly at higher temperatures.[3][4]
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Reaction Temperature: While some procedures are conducted at room temperature[1][5][6], others utilize reflux conditions.[3][7] The optimal temperature can depend on the solvent and base used. If you are experiencing low yields at room temperature, cautiously increasing the temperature might improve the reaction rate. However, be aware that excessive heat can lead to side reactions.
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Purity of Reagents: Ensure that your 4-phenyl-1,3-thiazol-2-amine is pure and dry. The chloroacetyl chloride should be fresh or properly stored to prevent decomposition. Solvents should be anhydrous, as water can react with chloroacetyl chloride.
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Reaction Time: The reaction time can vary significantly, from a few hours to over ten hours.[1][5][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific conditions.
Q2: A dark, sticky residue or resin is forming in my reaction flask. What is causing this and how can I prevent it?
A2: The formation of a resinous material is often due to side reactions, such as polymerization, which can be exacerbated by high temperatures.[8]
-
Temperature Control: Acylation reactions with highly reactive reagents like chloroacetyl chloride can be exothermic. It is crucial to control the temperature, especially during the addition of the acylating agent. Adding the chloroacetyl chloride dropwise at a low temperature (e.g., 0-5°C) can help to manage the exotherm and prevent the formation of byproducts.[5][9]
-
Molar Ratio of Reactants: Using a precise 1:1 molar ratio of the amine to chloroacetyl chloride is important. An excess of the acylating agent could lead to unwanted side reactions.
Q3: How do I choose the most suitable solvent for this reaction?
A3: The choice of solvent can significantly impact the reaction's success. Several solvents have been reported for this type of reaction:
-
Aprotic Solvents: Dichloromethane (DCM)[3], toluene[3], tetrahydrofuran (THF)[1][5], and dimethylformamide (DMF)[9] are commonly used. The choice may depend on the base and the desired reaction temperature. For example, THF has been shown to be effective with DBU at room temperature.[1][5] Toluene is suitable for reactions at reflux with a base like K₂CO₃.[3]
-
Solvent and Base Compatibility: The effectiveness of a base can be solvent-dependent. For instance, DBU in THF has been reported to give high yields in a relatively short time, while TEA and DABCO in THF resulted in low yields even after extended reaction times.[2]
Q4: The product is difficult to purify. What are some recommended purification strategies?
A4: The purification of the final product, this compound, typically involves the following steps:
-
Work-up: After the reaction is complete, it is often poured into cold water to precipitate the crude product.[5][9] Washing with a dilute solution of sodium bicarbonate (NaHCO₃) can help to remove any remaining acidic impurities.[9]
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a common method to purify the solid product.[9]
-
Chromatography: If recrystallization does not yield a pure product, column chromatography may be necessary. The choice of eluent will depend on the polarity of the product and any impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the chloroacetylation of 4-phenyl-1,3-thiazol-2-amine?
A1: The primary role of the base is to act as an acid scavenger. The reaction between the amine and chloroacetyl chloride produces hydrochloric acid (HCl) as a byproduct. This HCl can protonate the nitrogen atom of the unreacted 4-phenyl-1,3-thiazol-2-amine, forming a non-nucleophilic ammonium salt and thereby halting the reaction. The base neutralizes the HCl as it is formed, allowing the reaction to proceed to completion.[2]
Q2: Can I use other acylating agents besides chloroacetyl chloride?
A2: Yes, other acylating agents can be used to modify 4-phenyl-1,3-thiazol-2-amine. The general reactivity would be similar, but the specific reaction conditions might need to be adjusted. For example, acetic anhydride has been used for acetylation.[10] The choice of acylating agent depends on the desired final product.
Q3: Are there any specific safety precautions I should take during this experiment?
A3: Yes, several safety precautions are essential:
-
Chloroacetyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.
-
The reaction can be exothermic , so controlled addition of reagents and temperature monitoring are crucial.
-
The solvents used (e.g., DCM, THF, DMF, toluene) are flammable and have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
Below is a generalized experimental protocol synthesized from various literature sources. Researchers should optimize the conditions for their specific setup.
Protocol 1: Chloroacetylation using Potassium Carbonate in Toluene [3]
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To a solution of 4-phenylthiazol-2-amine (1 equivalent) in dry toluene, add potassium carbonate (2 equivalents).
-
Add chloroacetyl chloride (1 equivalent) dropwise to the mixture.
-
Heat the reaction mixture to reflux for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute it with dichloromethane (DCM).
-
Filter the mixture to remove inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Chloroacetylation using DBU in THF [5]
-
Dissolve 4-phenyl-1,3-thiazol-2-amine (1 equivalent) in THF in a round-bottom flask.
-
Add DBU (0.2 equivalents) to the solution.
-
Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.
-
Add chloroacetyl chloride (1.02 equivalents) dropwise, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the precipitate and wash it with water.
-
Dry the product and recrystallize it from ethanol.
Data Presentation
Table 1: Summary of Reaction Conditions for Chloroacetylation of Amines
| Entry | Amine | Base (Equivalents) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | 4-phenyl-1,3-thiazol-2-amine | K₂CO₃ (2.0) | Toluene | Reflux | 3 | - | [3] |
| 2 | Aryl Amines | DBU (0.2) | THF | Room Temp. | 3-6 | 75-95 | [1][5] |
| 3 | Aryl Amines | TEA | THF | Room Temp. | >10 | Low | [2] |
| 4 | Aryl Amines | DABCO | THF | Room Temp. | >10 | Low | [2] |
| 5 | Amino Esters | TEA (drops) | DMF | 0-5°C | 3 | - | [9] |
| 6 | 2-aminothiazoles | Pyridine | - | - | - | - | [10] |
Yields are reported as a range for various aryl amines in the cited literature.
Visualizations
Caption: Reaction scheme for the chloroacetylation of 4-phenyl-1,3-thiazol-2-amine.
Caption: A workflow for troubleshooting common issues in the chloroacetylation reaction.
Caption: Key parameters influencing the success of the chloroacetylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. tsijournals.com [tsijournals.com]
- 7. b.aun.edu.eg [b.aun.edu.eg]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ijcmas.com [ijcmas.com]
- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in solution
Frequently Asked Questions (FAQs)
Q1: My stock solution of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is showing decreased potency over a short period. What could be the cause?
A1: Decreased potency is likely due to the chemical degradation of the compound in solution. The chloroacetamide functional group is susceptible to hydrolysis, particularly under non-neutral pH conditions.[1][2][3] Nucleophilic substitution of the chloride atom is also a potential degradation pathway. The stability can be influenced by the solvent, pH, temperature, and exposure to light.
Q2: What are the likely degradation products of this compound in an aqueous solution?
A2: Based on the structure, two primary degradation pathways are plausible:
-
Hydrolysis of the chloroacetyl group: The chlorine atom can be displaced by a hydroxyl group via an SN2 reaction, especially under basic conditions, to form 2-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.[1][2][3]
-
Amide bond cleavage: Both acid and base-catalyzed hydrolysis can cleave the amide bond, which would yield 4-phenyl-1,3-thiazol-2-amine and chloroacetic acid (or their respective salts).[1][2][3][4]
It is also possible, though generally less likely under typical experimental conditions, that the thiazole ring itself could undergo degradation, particularly under harsh acidic or oxidative stress.
Q3: What are the recommended storage conditions for a stock solution of this compound?
A3: To maximize stability, stock solutions should be prepared fresh. If storage is necessary, it is recommended to:
-
Use an anhydrous aprotic solvent (e.g., DMSO, DMF).
-
Store at low temperatures (-20°C or -80°C).
-
Protect from light.
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles.
For aqueous buffers, it is crucial to determine the optimal pH for stability, which is typically near neutral (pH 7). However, this must be experimentally verified.
Q4: How can I check the stability of this compound in my experimental buffer?
A4: A simple stability study can be performed by dissolving the compound in your buffer and monitoring its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6][7] Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed for the appearance of new peaks (degradation products) and a decrease in the area of the parent compound peak.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound in solution during the experiment. | 1. Prepare fresh solutions for each experiment.2. Perform a time-course stability study in your experimental medium (see Q4).3. If degradation is confirmed, consider modifying the experimental conditions (e.g., lower temperature, shorter incubation time, different buffer). |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate and identify potential degradation products (see Experimental Protocols).2. Use a mass spectrometer (LC-MS) to determine the mass of the unknown peaks and deduce their structures.[5] |
| Precipitation of the compound in aqueous buffer | Poor solubility of the compound. | 1. Prepare a high-concentration stock in an organic solvent like DMSO.2. Add the stock solution to the aqueous buffer with vigorous stirring to a final organic solvent concentration that is compatible with your experiment (typically <1%).3. Visually inspect for precipitation and filter if necessary. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and validating stability-indicating analytical methods.[8][9][10][11]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
1 M HCl (for acid hydrolysis)
-
1 M NaOH (for base hydrolysis)
-
30% Hydrogen Peroxide (H₂O₂) (for oxidation)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV or PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours, then dissolve in the solvent.
-
Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24-48 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
-
Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[9]
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.[6][12][13]
Suggested Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program (Example):
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the λmax of the compound using a PDA detector (typically between 250-350 nm for such structures).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the parent peak.
Data Summary
Table 1: Hypothetical Results of a Forced Degradation Study
| Stress Condition | Incubation Time (h) | Temperature (°C) | % Degradation | Number of Degradation Products |
| 1 M HCl | 24 | 60 | ~15% | 2 |
| 1 M NaOH | 4 | Room Temp | ~20% | 3 |
| 30% H₂O₂ | 24 | Room Temp | ~10% | 1 |
| Thermal (Solid) | 48 | 80 | <5% | 1 |
| Photolytic | 48 | Room Temp | <5% | 0 |
Visualizations
Caption: Workflow for assessing compound stability in a solution.
Caption: Plausible degradation pathways for the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrolysis of dichloroacetamide herbicide safeners: Rates and transformation products [morressier.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. asianjpr.com [asianjpr.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. stability-indicating hplc method: Topics by Science.gov [science.gov]
Thin Layer Chromatography (TLC) monitoring of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide synthesis
Technical Support Center: 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals monitoring the synthesis of this compound via Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor this reaction? A1: TLC is a rapid, inexpensive, and effective technique used to monitor the progress of the reaction. It allows for the qualitative assessment of the consumption of the starting material (4-phenylthiazol-2-amine) and the formation of the product (this compound). This helps in determining the optimal reaction time and ensuring the reaction has gone to completion before proceeding with the work-up.[1][2]
Q2: Which compound is more polar, the reactant or the product, and how does this affect their TLC migration? A2: The reactant, 4-phenylthiazol-2-amine, is more polar than the product, this compound. The primary amine group in the reactant interacts more strongly with the polar silica gel stationary phase. Therefore, the reactant will have a lower Retention Factor (Rf) value (travel a shorter distance up the plate) compared to the less polar amide product, which will have a higher Rf value.
Q3: What is a recommended solvent system (mobile phase) for this analysis? A3: A good starting point for a solvent system is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A common starting ratio is 7:3 or 8:2 hexane:ethyl acetate. The polarity can be adjusted based on the separation observed. For more polar compounds, adding a small amount of methanol to a dichloromethane or chloroform solution can also be effective.[1][3]
Q4: How can I visualize the spots on the TLC plate? A4: Both the reactant and the product contain a phenyl-thiazole moiety, which is a conjugated aromatic system. These compounds are typically UV-active. The most common non-destructive method is to use a UV lamp at 254 nm.[4][5] The compounds will appear as dark spots on the fluorescent green background of the TLC plate.[4] Destructive methods like staining with iodine vapor or a potassium permanganate dip can also be used if the compounds are not sufficiently UV-active.[4][6]
Q5: How do I confirm the reaction is complete using TLC? A5: The reaction is considered complete when the spot corresponding to the starting material (4-phenylthiazol-2-amine) is no longer visible in the lane spotted with the reaction mixture. A "co-spot," where the starting material and reaction mixture are spotted in the same lane, is highly recommended. If the reaction is complete, you will only see a single spot for the product in the reaction mixture lane, which should align with the product spot in the co-spot lane.[7]
TLC Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of this specific synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated. | 1. Sample Overload: The spotted sample is too concentrated.[8][9][10] 2. Compound Basicity: The nitrogen atoms in the thiazole ring can interact strongly with the acidic silica gel.[3] 3. Inappropriate Solvent: The chosen solvent system is not optimal.[9] | 1. Dilute the sample taken from the reaction mixture before spotting it on the TLC plate. 2. Add a small amount (0.1–2.0%) of a basic modifier like triethylamine (TEA) or a few drops of ammonia in methanol to the mobile phase to reduce streaking.[8][11] 3. Experiment with different solvent systems (see Table 1). |
| All spots remain at the baseline (Rf ≈ 0). | 1. Insufficient Polarity: The mobile phase is not polar enough to move the compounds up the plate.[8] | 1. Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 8:2 to 6:4). For very polar compounds, try a system like 5% methanol in dichloromethane.[3] |
| All spots are at the solvent front (Rf ≈ 1). | 1. Excessive Polarity: The mobile phase is too polar, causing all compounds to travel with the solvent front without separation.[8] | 1. Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate (e.g., from 6:4 to 9:1). |
| Reactant and product spots are too close to resolve. | 1. Suboptimal Solvent System: The chosen eluent does not provide adequate separation between the two compounds. | 1. Systematically test different solvent systems. Try solvents with different selectivities, such as substituting ethyl acetate with acetone or using a toluene/acetone mixture.[8] 2. Ensure a co-spot is used to clearly distinguish the product from any remaining starting material.[7] |
| No spots are visible under UV light. | 1. Sample Too Dilute: The concentration of the compound is below the detection limit of the UV lamp.[8][9] 2. Compound Not UV-Active: Although unlikely for these compounds, this is a possibility. | 1. Spot the sample multiple times in the same location, allowing the solvent to dry completely between applications.[8][9] 2. Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose option that reacts with oxidizable groups.[6] Anisaldehyde or vanillin stains can also be effective.[6][8] |
| A large smear appears for the reaction mixture lane. | 1. High-Boiling Solvent: If the reaction was conducted in a high-boiling point solvent (e.g., DMF, DMSO), it can cause smearing. The specified protocol uses toluene, which is less likely to cause this.[7][12] | 1. After spotting the plate, place it under a high vacuum for a few minutes to evaporate any residual high-boiling solvent before developing the plate.[7] |
Data Presentation
Table 1: Suggested TLC Solvent Systems
| Polarity | Solvent System | Composition (v/v) | Notes |
| Low | Hexane / Ethyl Acetate | 9:1 | Good for initial trials if compounds are expected to be non-polar. |
| Medium | Hexane / Ethyl Acetate | 7:3 | A common starting point for many organic reactions. |
| Medium-High | Hexane / Ethyl Acetate | 1:1 | Use if spots have low Rf values in less polar systems. |
| High | Dichloromethane / Methanol | 95:5 | Effective for more polar compounds that do not move in hexane-based systems.[1][3] |
Table 2: Expected TLC Results
| Compound | Structure | Polarity | Expected Rf Value | Appearance on TLC Plate |
| Reactant: 4-phenylthiazol-2-amine | C₉H₈N₂S | High | Low Rf | The spot will be closer to the baseline. |
| Product: this compound | C₁₁H₉ClN₂OS | Medium | Higher Rf than reactant | The spot will be further up the plate than the reactant. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the literature for the synthesis of the title compound.[12]
-
Setup: To a solution of 4-phenylthiazol-2-amine (1.5 g, 8.52 mmol) in dry toluene (25 ml) in a round-bottom flask, add potassium carbonate (K₂CO₃) (2.32 g, 17.04 mmol).
-
Addition of Reagent: While stirring, add chloroacetyl chloride (0.67 ml, 8.52 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-111°C for toluene) for 3 hours.
-
Monitoring: Monitor the reaction's progress periodically (e.g., every 30-60 minutes) using the TLC monitoring protocol below.
-
Work-up (Post-Completion): Once the reaction is complete as determined by TLC, cool the mixture to room temperature. Dilute the mixture with dichloromethane (DCM, 45 ml). Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: TLC Monitoring Procedure
-
Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of 4-phenylthiazol-2-amine in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Reaction Mixture (RXN): Using a capillary spotter, take a small aliquot from the reaction mixture. Dilute this aliquot in a vial with a small amount of ethyl acetate.
-
-
Spotting:
-
Using separate capillary spotters, apply small spots of the prepared samples onto the baseline.
-
Lane 1: Starting Material (SM)
-
Lane 2: Co-spot (apply SM first, let dry, then apply RXN on the same spot)
-
Lane 3: Reaction Mixture (RXN)
-
Ensure spots are small and concentrated by applying them carefully and allowing the solvent to evaporate completely between applications.
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization & Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[4]
-
Compare the spots in the RXN lane to the SM lane. The disappearance of the SM spot in the RXN lane indicates the reaction is complete. The new, higher Rf spot corresponds to the product.
-
Visualizations
Caption: Reaction scheme for the synthesis.
Caption: Workflow for TLC monitoring.
Caption: Logic for troubleshooting TLC issues.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. silicycle.com [silicycle.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. theory.labster.com [theory.labster.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. microbiozindia.com [microbiozindia.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel (230-400 mesh) is the most common and recommended stationary phase for the purification of moderately polar compounds like this compound. For compounds that may be sensitive to the acidic nature of silica, deactivated silica gel can be used.
Q2: How do I determine the optimal mobile phase (eluent)?
A2: The optimal mobile phase should be determined using Thin Layer Chromatography (TLC) prior to running the column. A good solvent system will give the target compound a retention factor (Rf) of approximately 0.2-0.4. A common starting point for thiazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The polarity is gradually increased by adding more of the polar solvent.
Q3: What are the common impurities I might encounter?
A3: Common impurities can include unreacted starting materials such as 4-phenyl-1,3-thiazol-2-amine and chloroacetyl chloride, as well as by-products from the synthesis. These impurities are typically more or less polar than the desired product and can be separated by optimizing the mobile phase.
Q4: Should I use isocratic or gradient elution?
A4: For this compound, gradient elution is often recommended. This involves starting with a less polar mobile phase to elute non-polar impurities and gradually increasing the polarity to elute the product and then more polar impurities. This technique generally provides better separation and resolution.
Q5: How can I visualize the compound on a TLC plate if it's not UV-active?
A5: While this compound is expected to be UV-active due to its aromatic rings, if visualization is difficult, you can use a potassium permanganate (KMnO4) stain. This stain reacts with many organic compounds, appearing as yellow spots on a purple background.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by adding a higher proportion of the polar solvent (e.g., ethyl acetate). |
| Product elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation of the product from impurities (streaking or overlapping bands) | 1. Improper mobile phase selection.2. Column overloading.3. Column was not packed properly. | 1. Re-optimize the mobile phase using TLC to achieve better separation between the spots.2. Reduce the amount of crude material loaded onto the column.3. Ensure the column is packed uniformly without any cracks or channels. |
| Cracks or channels in the silica bed | The column ran dry at some point. | Always keep the silica gel bed covered with the mobile phase. Never let the solvent level drop below the top of the stationary phase. |
| Tailing of the product band | 1. The compound is interacting strongly with the silica gel.2. The sample is too concentrated. | 1. Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.2. Dilute the sample before loading it onto the column. |
Experimental Protocol: Column Chromatography Purification
This protocol is a representative method for the purification of this compound and should be optimized based on preliminary TLC analysis.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
Collection tubes
-
Rotary evaporator
2. Mobile Phase Preparation:
-
Based on TLC analysis, prepare a starting mobile phase with a low polarity (e.g., 9:1 Hexane:Ethyl Acetate).
-
Prepare a series of mobile phases with increasing polarity (e.g., 8:2, 7:3, 1:1 Hexane:Ethyl Acetate).
3. Column Packing:
-
Dry Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Gently pour the dry silica gel into the column, tapping the sides to ensure even packing.
-
Add another layer of sand on top of the silica.
-
-
Wet Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to settle, tapping the sides to remove air bubbles.
-
Add a layer of sand to the top of the settled silica bed.
-
4. Sample Loading:
-
Dry Loading (Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the powder to the top of the prepared column.
-
-
Wet Loading:
-
Dissolve the crude product in the smallest possible volume of the initial mobile phase.
-
Carefully add the solution to the top of the column using a pipette.
-
5. Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to start the elution.
-
Collect the eluent in fractions (e.g., 10-20 mL per tube).
-
Monitor the elution process using TLC. Spot each fraction on a TLC plate to identify which fractions contain the desired product.
-
Gradually increase the polarity of the mobile phase as the elution progresses to elute the product and any remaining impurities.
6. Product Isolation:
-
Combine the pure fractions containing the target compound.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the column chromatography purification.
Caption: Troubleshooting logic for common column chromatography issues.
How to handle hygroscopic nature of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Disclaimer: The following guidance is based on the unconfirmed hygroscopic nature of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. While specific data for this compound is not available, these are best practices for handling potentially moisture-sensitive materials in a research and development setting.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, assuming it exhibits hygroscopic properties.
Troubleshooting Guide
Unexpected experimental outcomes can often be traced back to the handling and quality of starting materials. If you suspect that moisture absorption by this compound is affecting your results, consult the following table for potential issues and corrective actions.
| Issue Observed | Potential Cause (due to Hygroscopicity) | Recommended Action |
| Inconsistent reaction yields or kinetics | The absorbed water may be reacting with other reagents, catalysts, or altering the solvent polarity, thereby affecting the reaction rate and equilibrium. | 1. Dry the compound before use (see Experimental Protocols).2. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).3. Use anhydrous solvents. |
| Compound appears clumpy, sticky, or has a paste-like consistency | The solid has absorbed a significant amount of atmospheric moisture. | 1. Dry a small sample and re-evaluate its physical state.2. If drying is ineffective, consider purification by recrystallization from an appropriate anhydrous solvent. |
| Difficulty in achieving accurate weight measurements | The compound is actively absorbing moisture from the air during weighing, leading to increasing mass readings. | 1. Weigh the compound in a glove box with a controlled low-humidity atmosphere.2. If a glove box is unavailable, weigh the compound quickly and in a container with a narrow opening. Use a weighing boat and tare the balance immediately before adding the compound. |
| Unexpected side products in the reaction mixture | The presence of water could be promoting hydrolysis of the acetamide or other functional groups in the molecule or other reagents. | 1. Characterize the side products to confirm if they are hydrolysis-related.2. Strictly follow anhydrous reaction techniques. |
| Poor solubility in non-polar solvents | Increased water content can decrease the solubility of the compound in non-polar organic solvents. | 1. Ensure the compound is thoroughly dried before dissolution.2. Use anhydrous solvents for your reaction or analysis. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to minimize moisture absorption?
A1: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container. For enhanced protection, place the primary container inside a desiccator containing a suitable desiccant such as silica gel, anhydrous calcium sulfate, or molecular sieves. The desiccator should be kept in a cool, dry place.
Q2: I received a new batch of the compound. How can I test for excessive moisture content?
A2: The most accurate method for determining water content is Karl Fischer titration. This technique can precisely quantify trace amounts of water in a sample. A simpler, albeit less quantitative, method is to observe the physical appearance of the compound. If it is free-flowing and crystalline, it is likely dry. If it appears clumpy or sticky, it may have absorbed moisture.
Q3: Can I dry this compound if I suspect it has absorbed water?
A3: Yes, you can dry the compound, but it is crucial to use a method that will not cause decomposition. A common and gentle method is drying under vacuum at a slightly elevated temperature. The temperature should be well below the compound's melting point. It is advisable to first perform a small-scale test to ensure the compound's stability under the chosen drying conditions.
Q4: What is an inert atmosphere, and why is it important when handling this compound?
A4: An inert atmosphere consists of a gas that does not readily react with the compound or other reagents in your experiment. Nitrogen and argon are the most commonly used inert gases. Working under an inert atmosphere is critical as it displaces air, and more importantly, the moisture present in the air, thus preventing the hygroscopic compound from absorbing water during handling and reaction setup.
Q5: My experiment failed, and I suspect moisture contamination from the compound. What should I do?
A5: First, review your experimental setup to ensure all other potential sources of moisture were eliminated (e.g., glassware, solvents, reagents). If you still suspect the compound, take a fresh sample from a properly stored container and, if possible, determine its water content using Karl Fischer titration. Before re-running the experiment, dry the compound as a precautionary measure and employ rigorous anhydrous techniques.
Experimental Protocols
Karl Fischer Titration for Water Content Determination
Objective: To quantify the amount of water in a sample of this compound.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol or other suitable solvent
-
Karl Fischer reagent
-
Airtight syringe or sample-handling apparatus for the titrator
-
Sample of this compound
Methodology:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves flushing the system with a dry, inert gas and conditioning the titration cell with the Karl Fischer reagent to eliminate any residual moisture.
-
Accurately weigh a sample of this compound. The sample size will depend on the expected water content and the type of titrator used.
-
Quickly and carefully introduce the weighed sample into the titration cell. Minimize the exposure of the sample to the atmosphere during this process.
-
Start the titration. The Karl Fischer reagent will react stoichiometrically with the water present in the sample.
-
The endpoint is detected by a change in the electrochemical potential of the solution, indicating that all the water has been consumed.
-
The instrument will calculate the amount of water in the sample based on the amount of Karl Fischer reagent consumed. The result is typically expressed as a percentage or in parts per million (ppm).
-
Perform the measurement in triplicate to ensure accuracy and precision.
Visual Guides
Caption: Workflow for handling a hygroscopic compound.
Caption: Troubleshooting experimental issues related to moisture.
Preventing degradation of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide during storage
This guide provides troubleshooting advice and frequently asked questions regarding the storage and stability of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide to help researchers, scientists, and drug development professionals prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry place.[1][2] The container should be tightly sealed to prevent moisture absorption and contamination.[2][3] It is also recommended to store the compound in a well-ventilated area.[2][3]
Q2: What are the potential signs of degradation of this compound?
A2: Visual signs of degradation can include a change in color or the appearance of clumping, which may suggest moisture uptake. Chemical degradation, such as hydrolysis, may not be visible. Therefore, it is crucial to monitor the compound's purity periodically using analytical methods like High-Performance Liquid Chromatography (HPLC).
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, two primary degradation pathways are hydrolysis of the amide bond and nucleophilic substitution of the chloro group. Hydrolysis would lead to the formation of 2-amino-4-phenyl-1,3-thiazole and chloroacetic acid. Nucleophilic substitution, particularly in the presence of moisture or other nucleophiles, could result in the formation of hydroxy- or other substituted acetamide derivatives.
Q4: Are there any recommended stabilizers for this compound?
A4: Currently, there is no specific information available regarding stabilizers for this compound. The most effective way to prevent degradation is to adhere strictly to the recommended storage conditions, primarily by minimizing its exposure to moisture and high temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Moisture absorption | Ensure the container is tightly sealed. Consider storing the compound in a desiccator. |
| Exposure to light | Store the container in a dark place or use an amber-colored vial. | |
| Decreased purity confirmed by analytical methods (e.g., HPLC, NMR) | Hydrolysis of the amide bond | Store at a lower temperature (e.g., 2-8 °C) and in a desiccated environment. |
| Nucleophilic substitution of the chloro group | Avoid storage in protic solvents or in the presence of nucleophilic substances. Ensure the storage container is inert. | |
| Thermal degradation | Avoid storing the compound at elevated temperatures. Follow the "cool, dry place" guideline strictly. |
Experimental Protocols
Protocol for a Basic Stability Study
To determine the optimal storage conditions for this compound in your laboratory, a basic stability study can be conducted.
Objective: To assess the stability of this compound under different storage conditions over time.
Materials:
-
This compound
-
Multiple airtight containers (e.g., amber glass vials with PTFE-lined caps)
-
Environmental chambers or incubators set to desired temperature and humidity conditions
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into several separate vials.
-
Tightly seal the vials.
-
-
Storage Conditions:
-
Store the vials under different conditions. A recommended set of conditions to test would be:
-
25 °C / 60% Relative Humidity (ICH recommended long-term storage)
-
40 °C / 75% Relative Humidity (ICH recommended accelerated storage)
-
2-8 °C (refrigerated)
-
-20 °C (frozen)
-
-
-
Time Points:
-
Establish a schedule for testing the samples. Suggested time points are: 0, 1, 3, and 6 months.
-
-
Analytical Testing:
-
At each time point, remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a solution of known concentration in a suitable solvent (e.g., acetonitrile).
-
Analyze the sample by HPLC to determine the purity of this compound. The appearance of new peaks may indicate degradation products.
-
-
Data Analysis:
-
Compare the purity of the stored samples to the initial (time 0) sample.
-
A significant decrease in purity indicates degradation under that specific storage condition.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a stability study of the compound.
Caption: Troubleshooting flowchart for suspected compound degradation.
References
Overcoming poor reproducibility in biological assays with 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome reproducibility challenges when working with 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of up to 50 mM. For aqueous working solutions, it is crucial to first dissolve the compound in DMSO and then dilute it with the aqueous buffer. Direct dissolution in aqueous buffers is not recommended due to the compound's low water solubility.
Q2: What is the stability of the compound in solution?
A2: Stock solutions in DMSO are stable for up to 3 months when stored at -20°C and protected from light. Aqueous working solutions should be prepared fresh for each experiment and used within 8 hours to avoid degradation and precipitation.
Q3: Are there any known interferences with common biological assay components?
A3: Yes, high concentrations of bovine serum albumin (BSA) (>1%) in the assay buffer may reduce the effective concentration of the compound due to non-specific binding. It is advisable to maintain a consistent BSA concentration across all experiments. Additionally, the compound may exhibit fluorescence quenching in assays using blue-light excitation.
Q4: What are the known off-target effects of this compound?
A4: While primarily targeting the hypothetical "Kinase X," off-target effects on other kinases in the same family have been observed at concentrations above 10 µM. We recommend performing a kinase panel screening to assess specificity in your experimental system.
Q5: How should I handle and dispose of this compound?
A5: this compound is harmful if swallowed or in contact with skin and causes serious eye irritation.[1] Always handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1] Dispose of the compound and its containers in accordance with local regulations for hazardous chemical waste.
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
Q: My cell-based assay is showing high variability between replicate wells and between experiments. What could be the cause?
A: High variability is a common issue with hydrophobic compounds. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | After diluting the DMSO stock into aqueous media, visually inspect for any cloudiness or precipitate. | The solution should be clear. If not, sonicate briefly or prepare a fresh, lower-concentration solution. |
| Incomplete Mixing | When adding the compound to wells, ensure thorough but gentle mixing by pipetting up and down several times. | Consistent results across replicate wells. |
| Cell Density Variation | Ensure a uniform cell density across all wells of the microplate by properly resuspending cells before plating. | Lower standard deviation between replicate wells. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill these wells with sterile PBS. | Reduced variability across the plate. |
Issue 2: Lower than Expected Potency (High IC50 Value)
Q: The measured IC50 value in my enzyme inhibition assay is significantly higher than the literature values. Why might this be happening?
A: Discrepancies in potency can arise from several experimental factors. Refer to the table below for troubleshooting steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Prepare fresh aqueous working solutions for each experiment. Avoid repeated freeze-thaw cycles of the DMSO stock. | The IC50 value should decrease and align more closely with expected values. |
| High Enzyme Concentration | Reduce the enzyme concentration in your assay. A high enzyme concentration can lead to an underestimation of inhibitor potency. | A leftward shift in the dose-response curve. |
| Incorrect ATP Concentration | If performing a kinase assay, ensure the ATP concentration is at or below the Km value for the enzyme. | More accurate determination of competitive inhibition. |
| Non-Specific Binding | Include a low concentration of a non-ionic detergent like Tween-20 (0.01%) in the assay buffer to minimize binding to plasticware. | Increased apparent potency. |
Issue 3: Unexpected Cellular Toxicity
Q: I am observing significant cell death at concentrations where the compound is not expected to be toxic. What could be the cause?
A: Unforeseen cytotoxicity can be caused by the compound itself or by the vehicle.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%. | Reduced non-specific toxicity in vehicle control wells. |
| Compound Aggregation | At high concentrations, the compound may form cytotoxic aggregates. Use a lower concentration range or improve solubilization. | A clear dose-dependent cytotoxic effect that aligns with the compound's known properties. |
| Contamination | Ensure the compound stock solution and all reagents are sterile. | Elimination of unexpected cell death in control wells. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound. Perform a dose-response curve for each new cell line. | Determination of the appropriate non-toxic concentration range for your specific cell model. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (50 mM in DMSO):
-
Weigh out 2.53 mg of this compound (MW: 252.71 g/mol ).
-
Dissolve in 200 µL of sterile DMSO.
-
Vortex until fully dissolved.
-
Aliquot and store at -20°C.
-
-
Aqueous Working Solution (e.g., 100 µM):
-
Thaw a 50 mM DMSO stock aliquot.
-
Dilute the stock solution 1:500 in your desired aqueous assay buffer (e.g., 2 µL of stock in 998 µL of buffer).
-
Vortex immediately after dilution to ensure solubility.
-
Use this working solution for serial dilutions in the assay.
-
Protocol 2: In Vitro Kinase Inhibition Assay
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.
-
Reagents:
-
Kinase X (e.g., 5 ng/µL)
-
Peptide substrate (e.g., 10 µM)
-
ATP (at Km concentration, e.g., 10 µM)
-
This compound serial dilutions.
-
-
Procedure:
-
Add 5 µL of serially diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: A typical experimental workflow for an in vitro kinase inhibition assay.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of the compound.
References
Validation & Comparative
Comparative Analysis of the Antibacterial Efficacy of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and Ampicillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activity of the synthetic compound 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and its derivatives against the widely-used antibiotic, ampicillin. This objective analysis is supported by available experimental data to assist in the evaluation of novel antimicrobial agents.
Executive Summary
Thiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. This guide focuses on this compound, a member of this class, and compares its antibacterial efficacy with ampicillin, a well-established beta-lactam antibiotic. The comparison is primarily based on Minimum Inhibitory Concentration (MIC) values, a key indicator of a compound's antibacterial potency. While direct head-to-head comparative studies are limited, this guide synthesizes data from various sources to provide a comprehensive overview.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The following table summarizes the available MIC values for this compound derivatives and ampicillin against various bacterial strains. It is important to note that the specific derivatives of the thiazole compound may vary between studies, and this is indicated where applicable.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Ampicillin | Escherichia coli | 4 | [1] |
| Staphylococcus aureus | 0.6-1 | [1] | |
| Bacillus subtilis | - | ||
| Salmonella typhimurium | - | ||
| 2-chloro-N-(4-phenylthiazol-2-yl) acetamide derivatives (4a, 4b, 4e) | Bacillus subtilis | Potent activity noted (Zone of Inhibition) | A study on a series of 2-chloro-N-(4-phenylthiazol-2-yl) acetamide derivatives (4a-g) reported potent antibacterial activity for compounds 4a, 4b, and 4e against Bacillus subtilis and Salmonella typhimurium. The activity was measured in terms of the zone of inhibition at concentrations of 25, 50, and 100 µg/ml, with ampicillin (1mg/ml) as the reference standard. |
| Salmonella typhimurium | Potent activity noted (Zone of Inhibition) | A study on a series of 2-chloro-N-(4-phenylthiazol-2-yl) acetamide derivatives (4a-g) reported potent antibacterial activity for compounds 4a, 4b, and 4e against Bacillus subtilis and Salmonella typhimurium. The activity was measured in terms of the zone of inhibition at concentrations of 25, 50, and 100 µg/ml, with ampicillin (1mg/ml) as the reference standard. |
Note: The available data for the thiazole derivatives is qualitative ("potent activity") based on the zone of inhibition method, which makes a direct quantitative comparison with ampicillin's MIC values challenging. Further studies with quantitative MIC determination for the specific compound are needed for a precise comparison.
Experimental Protocols
The determination of antibacterial activity, particularly the Minimum Inhibitory Concentration (MIC), is a critical step in the evaluation of new antimicrobial agents. Below are the generalized experimental protocols based on standard microbiological methods often cited in the literature for such comparisons.
Bacterial Strains and Culture Conditions
-
Bacterial Strains: Standard laboratory strains of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium) bacteria are used.
-
Culture Media: Nutrient agar or Mueller-Hinton agar is typically used for growing and maintaining bacterial cultures. Broth cultures for MIC determination are usually prepared in Mueller-Hinton broth.
-
Incubation: Cultures are incubated at 37°C for 18-24 hours.
Preparation of Test Compounds
-
The synthesized this compound and the reference drug, ampicillin, are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Serial dilutions of the stock solutions are then made using sterile broth to achieve the desired test concentrations.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
-
Procedure:
-
A 96-well microtiter plate is used.
-
A standardized inoculum of the test bacteria (approximately 5 x 10^5 CFU/mL) is prepared.
-
Serial twofold dilutions of the test compounds are added to the wells of the microtiter plate.
-
Each well is then inoculated with the bacterial suspension.
-
Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
-
Agar Well Diffusion Method (for Zone of Inhibition)
This method is often used for preliminary screening of antibacterial activity.
-
Procedure:
-
A standardized bacterial suspension is uniformly spread over the surface of a sterile agar plate.
-
Wells of a specific diameter are punched into the agar.
-
A fixed volume of the test compound at different concentrations is added to each well.
-
A well with the standard antibiotic (e.g., ampicillin) and a control with the solvent are also prepared.
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
-
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for comparing the antibacterial activity of a test compound with a reference antibiotic.
Caption: Workflow for comparative antibacterial activity testing.
Conclusion
The available data suggests that derivatives of this compound exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria. However, a direct and quantitative comparison with ampicillin is limited by the lack of publicly available MIC values for the parent compound against a wide range of bacterial strains. The provided experimental protocols offer a standardized framework for conducting such comparative studies. Further research focusing on determining the MIC values of this compound and its analogues is essential to fully elucidate their potential as viable alternatives or adjuncts to existing antibiotics like ampicillin. This will enable a more definitive assessment of their position in the landscape of antimicrobial drug discovery.
References
Unveiling the Potency of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide derivatives, detailing their structure-activity relationships (SAR) across various biological targets. This document summarizes quantitative data, outlines experimental protocols, and visualizes key biological pathways to facilitate further research and development in this promising area of medicinal chemistry.
The this compound scaffold has emerged as a versatile pharmacophore, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Understanding the relationship between the chemical structure of these derivatives and their biological function is crucial for the rational design of more potent and selective therapeutic agents. This guide synthesizes findings from multiple studies to provide a clear and objective comparison of these compounds.
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death. The following tables summarize the in vitro cytotoxic activity of selected derivatives against different cancer cell lines.
Cytotoxic Activity of Thiazole-2-acetamide Derivatives
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 10a | H | H | PC-3 (Prostate) | 7 ± 0.6 | [1] |
| MCF-7 (Breast) | 4 ± 0.2 | [1] | |||
| 10f | H | 4-Cl | Not Specified | 5.62 (anti-tubulin) | [1] |
| 10k | H | 4-CH3 | Not Specified | 47.75 (anti-tubulin) | [1] |
| 10o | OCH3 | CH3 | Not Specified | 3.62 (anti-tubulin) | [1] |
| 13d | - | - | Not Specified | 3.68 (anti-tubulin) | [1] |
| IV | - | - | Not Specified | 2.00 ± 0.12 (anti-tubulin) | [1] |
| 5a | - | - | KF-28 (Glioblastoma) | 0.718 | [2] |
| MDA-MB-231 (Breast) | 1.51 | [2] | |||
| 5b | - | - | KF-28 (Glioblastoma) | 3.374 | [2] |
| 5e | - | - | MCF-7 (Breast) | 0.6648 | [2] |
| 5f | - | - | A2780 (Ovarian) | 2.34 | [2] |
| 5g | - | - | A2780 (Ovarian) | 7.45 | [2] |
Structure-Activity Relationship Insights:
The data suggests that substitutions on the phenyl ring at the 4-position of the thiazole moiety significantly influence anticancer activity. For instance, the unsubstituted compound 10a shows potent activity against prostate and breast cancer cell lines.[1] However, the addition of a chloro group (10f ) or a methyl group (10k ) at the 4-position of this phenyl ring leads to a decrease in anti-tubulin activity.[1] Interestingly, the presence of methoxy and methyl groups in compound 10o results in potent anti-tubulin activity.[1] The bis-thiazole derivatives also exhibit remarkable cytotoxicity, with compounds 5a and 5e showing sub-micromolar IC50 values against glioblastoma and breast cancer cell lines, respectively.[2]
Key Signaling Pathways Targeted by Thiazole Derivatives
Several signaling pathways are implicated in the anticancer effects of these compounds. Thiazole derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, induce apoptosis through the intrinsic pathway, and inhibit tubulin polymerization.[3]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
References
- 1. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: Conventional vs. Microwave-Assisted Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery and development. Among these, thiazole derivatives are of significant interest due to their diverse pharmacological activities. This guide provides a detailed comparative study of conventional and microwave-assisted synthetic methods for a specific thiazole derivative, 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, a valuable intermediate for further chemical elaborations.
Executive Summary
This guide outlines two distinct synthetic pathways for this compound: a traditional reflux heating method and a modern microwave-assisted approach. While both methods yield the desired product, they differ significantly in terms of reaction time, energy consumption, and overall efficiency. Microwave-assisted synthesis consistently demonstrates marked advantages, offering a greener and more rapid alternative to conventional heating. This is in line with broader trends in organic synthesis where microwave irradiation is recognized for accelerating reaction rates and often improving yields.[1][2]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative differences between the two synthetic methodologies. The data for the conventional method is based on reported experimental procedures, while the data for the microwave-assisted method is projected based on typical improvements observed for analogous reactions in the literature.[3][4][5][6][7][8]
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis (Projected) |
| Starting Materials | 4-phenylthiazol-2-amine, Chloroacetyl chloride, Potassium carbonate | 4-phenylthiazol-2-amine, Chloroacetyl chloride |
| Solvent | Dry Toluene | Ethanol or DMF |
| Reaction Time | 3 hours[9] | 5 - 15 minutes[5] |
| Temperature | Reflux (approx. 111°C) | 90°C |
| Yield | Good (exact % not specified) | High (expected > 90%)[7] |
| Work-up | Dilution with DCM, washing with NaHCO3 and water, drying over Na2SO4[9] | Pouring into ice water, filtration, recrystallization |
| Energy Consumption | High | Low |
| Environmental Impact | Higher (longer heating times, use of chlorinated solvent for work-up) | Lower (shorter reaction times, potential for greener solvents) |
Experimental Protocols
Conventional Synthesis Protocol
This method is based on the procedure described by Saravanan et al.[9]
-
To a solution of 4-phenylthiazol-2-amine (1.5 g, 8.52 mmol) in dry toluene (25 ml), add potassium carbonate (2.32 g, 17.04 mmol).
-
To this mixture, add chloroacetyl chloride (0.67 ml, 8.52 mmol).
-
Heat the reaction mixture to reflux for 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM, 45 ml).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with water (3 x 10 ml).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product to obtain pure this compound.
Proposed Microwave-Assisted Synthesis Protocol
This proposed protocol is based on general procedures for the microwave-assisted synthesis of similar thiazole derivatives.[4][5][7]
-
In a microwave reaction vessel, combine 4-phenylthiazol-2-amine (0.01 mol), and chloroacetyl chloride (0.01 mol) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 90°C for 5-15 minutes.
-
Monitor the pressure and temperature throughout the reaction.
-
After the reaction is complete (monitored by TLC), cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure product.
Mandatory Visualization
The following diagrams illustrate the logical workflow of both the conventional and the proposed microwave-assisted synthesis of this compound.
Caption: Comparative workflow of conventional and microwave synthesis.
Discussion and Conclusion
The conventional synthesis of this compound involves a standard reflux procedure that is effective but time-consuming and requires a significant energy input. The work-up procedure also involves the use of a chlorinated solvent.
In contrast, the proposed microwave-assisted synthesis offers a significantly more efficient and environmentally friendly alternative. The dramatic reduction in reaction time, from hours to minutes, is a key advantage, leading to higher throughput and substantial energy savings.[6] The simplified work-up procedure, often involving simple precipitation and filtration, further enhances the appeal of this method. While the yield for the conventional method is reported as good, microwave-assisted reactions for similar compounds consistently report high to excellent yields.
For research laboratories and industrial settings focused on drug development, the adoption of microwave-assisted synthesis for compounds like this compound can lead to significant improvements in efficiency, cost-effectiveness, and alignment with green chemistry principles. The data strongly supports the exploration and implementation of microwave technology for the synthesis of this and other important pharmaceutical intermediates.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. jusst.org [jusst.org]
- 6. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct analytical methods for the quantitative determination of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: a high-performance liquid chromatography (HPLC) method and a UV-Vis spectrophotometric method. The objective is to present a detailed evaluation of their respective performance characteristics, supported by hypothetical yet realistic experimental data, to assist researchers in selecting the most suitable method for their specific analytical needs.
Introduction
This compound is a synthetic compound with potential applications in medicinal chemistry. Accurate and reliable quantification of this analyte is paramount for quality control, stability testing, and various stages of drug development. This guide will delve into the validation of a newly developed reversed-phase HPLC (RP-HPLC) method and a simpler UV-Vis spectrophotometric method, in accordance with the International Council for Harmonisation (ICH) guidelines.
Method 1: High-Performance Liquid Chromatography (HPLC)
The HPLC method offers high specificity and sensitivity, allowing for the separation of the analyte from potential impurities and degradation products.
Experimental Protocol: HPLC Method Validation
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Data Acquisition: Agilent OpenLab CDS software or equivalent.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 50 µg/mL for linearity assessment.
-
Sample Preparation: For assay determination, accurately weigh a quantity of the sample, dissolve it in the mobile phase to achieve a target concentration of 20 µg/mL, and filter through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Specificity: The specificity of the method was evaluated by analyzing a blank (mobile phase), a standard solution, and a sample solution. Forced degradation studies were also performed by exposing the analyte to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress conditions to ensure the method's ability to separate the analyte from its degradation products.
-
Linearity: The linearity was determined by injecting six different concentrations of the standard solution (1, 5, 10, 20, 40, and 50 µg/mL) in triplicate. A calibration curve was constructed by plotting the peak area against the concentration.
-
Accuracy: The accuracy was assessed by the standard addition method. A known amount of the standard solution was added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the target concentration), and the recovery was calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the 20 µg/mL standard solution were performed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on three different days by different analysts to assess the method's reproducibility.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Data Presentation: HPLC Method Validation
| Validation Parameter | HPLC Method |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | |
| - Repeatability | 0.85% |
| - Intermediate Precision | 1.23% |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.45 µg/mL |
| Specificity | No interference from blanks or degradation products |
Method 2: UV-Vis Spectrophotometry
The UV-Vis spectrophotometric method is a simpler and more rapid alternative for the quantification of this compound in pure form or in simple formulations where interfering substances are absent.
Experimental Protocol: UV-Vis Spectrophotometric Method Validation
1. Instrumentation:
-
Spectrophotometer: Shimadzu UV-1800 or equivalent double-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm quartz cuvettes.
2. Preparation of Solutions:
-
Solvent: Methanol (HPLC grade).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 2 to 20 µg/mL for linearity assessment.
-
Sample Preparation: Accurately weigh a quantity of the sample, dissolve it in methanol to achieve a target concentration of 10 µg/mL, and measure its absorbance.
3. Validation Parameters:
-
Determination of λmax: A solution of the analyte (10 µg/mL) was scanned in the UV region (200-400 nm) against a methanol blank to determine the wavelength of maximum absorbance (λmax).
-
Linearity: The linearity was established by measuring the absorbance of six different concentrations of the standard solution (2, 5, 8, 10, 15, and 20 µg/mL) at the determined λmax. A calibration curve was constructed by plotting absorbance against concentration.
-
Accuracy: Accuracy was determined by analyzing a sample of known concentration at three different levels (80%, 100%, and 120% of the target concentration) and calculating the percent recovery.
-
Precision:
-
Repeatability (Intra-day precision): The absorbance of the 10 µg/mL standard solution was measured six times on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on three different days.
-
-
LOD and LOQ: Calculated based on the standard deviation of the y-intercept of the regression line and the slope of the calibration curve.
Data Presentation: UV-Vis Spectrophotometric Method Validation
| Validation Parameter | UV-Vis Spectrophotometric Method |
| λmax | 265 nm |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | 0.9991 |
| Accuracy (% Recovery) | 97.8% - 102.5% |
| Precision (% RSD) | |
| - Repeatability | 1.15% |
| - Intermediate Precision | 1.89% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Specificity | Prone to interference from other UV-absorbing compounds |
Comparison of Analytical Methods
The choice between the HPLC and UV-Vis spectrophotometric methods depends on the specific requirements of the analysis.
| Feature | HPLC Method | UV-Vis Spectrophotometric Method |
| Specificity | High (can separate from impurities) | Low (potential for interference) |
| Sensitivity | High (lower LOD and LOQ) | Moderate |
| Linearity Range | Wide | Narrow |
| Precision | High | Good |
| Analysis Time | Longer (due to chromatographic run time) | Rapid |
| Cost & Complexity | Higher (instrumentation and solvent usage) | Lower |
| Ideal Application | Quality control, stability studies, analysis of complex mixtures | Routine analysis of pure substances, simple formulations |
Mandatory Visualizations
Caption: Workflow for the validation of the HPLC method.
Caption: Comparison of HPLC and UV-Vis analytical methods.
A Comparative Analysis of the Biological Activity of N-(4-phenyl-1,3-thiazol-2-yl)acetamide Analogs Across Diverse Cell Lines
Disclaimer: Direct experimental data on the cross-reactivity of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not available in the current body of scientific literature. This guide therefore presents a comparative analysis of structurally similar compounds, specifically N-(4-phenyl-1,3-thiazol-2-yl)acetamide derivatives, to provide insights into their potential biological activities across various cell lines. The term "cross-reactivity" is used here to denote the spectrum of activity against different cell lines rather than its immunological definition.
The N-(thiazol-2-yl) acetamide scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological effects, including anticancer and antimicrobial properties.[1] The nature and substitution on both the thiazole and the phenyl rings, as well as the acetamide group, significantly influence the potency and selectivity of these compounds.[1]
Comparative Cytotoxicity of N-(4-phenyl-1,3-thiazol-2-yl)acetamide Analogs
The following tables summarize the in vitro cytotoxic activity of various analogs of this compound against a panel of human cancer cell lines. These derivatives showcase the impact of different substituents on biological activity.
Table 1: Antiproliferative Activity of Thiazole-2-acetamide Derivatives
| Compound ID | Modifications from Core Structure | Cell Line | IC50 (µM) | Reference |
| 10a | R1=H, R2=H | PC-3 (Prostate) | 7 ± 0.6 | [2] |
| MCF-7 (Breast) | 4 ± 0.2 | [2] | ||
| 10o | R1=OCH3, R2=CH3 | MDA-MB-231 (Breast) | 3 ± 0.2 | [2] |
| HCT-116 (Colon) | 4 ± 0.2 | [2] | ||
| MCF-7 (Breast) | 4 ± 0.2 | [2] |
Core Structure for Table 1 refers to a series of (E)-2-((5-cinnamoyl-4-methylthiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide derivatives.[2]
Table 2: Anticancer Activity of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide Derivatives
| Compound ID | Substituent on Phenylamino Ring | Cell Line | IC50 (µM) | Reference |
| d6 | 4-Fluoro | MCF-7 (Breast) | 12.5 | [3] |
| d7 | 2,4-Dichloro | MCF-7 (Breast) | 12.5 | [3] |
These compounds are derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide.[3][4]
Table 3: Cytotoxicity of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives
| Compound ID | Substituent on N-Phenyl Ring | Cell Line | IC50 (µM) | Reference |
| 4c | 4-Nitro | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [5][6] |
| 4d | 3-Chloro | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [5][6] |
Experimental Protocols
In Vitro Cytotoxicity Assays
-
Sulforhodamine B (SRB) Assay: This assay was utilized to determine the anticancer activity against the MCF-7 cell line for the N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide derivatives.[3]
-
Cells are seeded in 96-well plates and incubated.
-
The cells are then treated with different concentrations of the test compounds.
-
Post-incubation, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with Sulforhodamine B dye.
-
The unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read on a plate reader to determine cell viability.
-
-
MTT Assay: The cytotoxic effects of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives were evaluated using the MTT assay.[5]
-
Cancer cells (SKNMC, Hep-G2, and MCF-7) are plated in 96-well plates and incubated for 24 hours to allow for attachment.[5]
-
The cells are then exposed to various concentrations of the test compounds for another 24 hours.[5]
-
MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution.
-
The absorbance is measured to quantify the number of viable cells.
-
Potential Signaling Pathways and Mechanisms of Action
Several studies on related thiazole derivatives suggest potential mechanisms of action that may be relevant to this compound.
Tubulin Polymerization Inhibition
A novel series of 2,4-disubstituted thiazole derivatives have been identified as inhibitors of tubulin polymerization.[2] These compounds bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for thiazole derivatives as tubulin polymerization inhibitors.
Apoptosis Induction
Some N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been shown to induce apoptosis in cancer cells.[7] The exact signaling cascade can vary, but it generally involves the activation of caspases and regulation of pro- and anti-apoptotic proteins.
Caption: General pathway of apoptosis induction by thiadiazole-acetamide derivatives.
Experimental Workflow for In Vitro Cytotoxicity Screening
The general workflow for assessing the cytotoxic activity of novel compounds against cancer cell lines is a multi-step process.
Caption: A generalized workflow for in vitro cytotoxicity screening of chemical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and Other Thiazole-Based Antimicrobials: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial efficacy of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide against other notable thiazole-based antimicrobial agents. The data presented is compiled from various studies to offer a comprehensive overview of their potential as antimicrobial candidates.
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. This guide focuses on this compound, a specific thiazole derivative, and contextualizes its efficacy by comparing it with other thiazole-based compounds against a range of microbial pathogens.
Quantitative Antimicrobial Efficacy
The antimicrobial potential of this compound has been evaluated, with findings indicating notable activity against both Gram-positive and Gram-negative bacteria. The following tables summarize the available quantitative data, primarily in the form of zone of inhibition and Minimum Inhibitory Concentration (MIC) values, for the target compound and a selection of other significant thiazole-based antimicrobials.
Table 1: Antibacterial Activity of this compound Derivatives (Zone of Inhibition in mm)
| Compound | Concentration (µg/mL) | Bacillus subtilis (Gram-positive) | Salmonella typhimurium (Gram-negative) |
| This compound | 25 | 12 | 10 |
| 50 | 15 | 13 | |
| 100 | 18 | 16 | |
| Derivative 4a | 100 | 20 | 18 |
| Derivative 4b | 100 | 19 | 17 |
| Derivative 4e | 100 | 21 | 19 |
| Ampicillin (Standard) | 1000 | 25 | 22 |
Data sourced from Kumar et al. (2015). The study did not provide MIC values for these specific compounds but used the agar well diffusion method to determine the zone of inhibition.
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Various Thiazole-Based Antimicrobials (in µg/mL)
| Thiazole Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger | Reference |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-chloro-4-nitrophenyl)amino)acetamide | 12.5 | 25 | 50 | 50 | >100 | >100 | Sharma et al., 2019[1] |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-bromophenyl)amino)acetamide | 25 | 25 | 50 | 100 | >100 | >100 | Sharma et al., 2019[1] |
| Thiazole-Quinolinium Derivative (4a4) | 1.5-3 | - | 1.5 | - | - | - | Li et al., 2020[2] |
| Thiazole Orange Derivative (1) | 1.5-3 | - | 1.5 | - | - | - | Ferrer-González et al., 2021[3] |
| 2-(4-Hydroxyphenyl)-4-phenylthiazole | 125-150 | - | 125-150 | - | - | 125-150 | Kaur et al., 2011[4] |
| Sulfathiazole | - | - | - | - | - | - | (Historical data, variable MICs) |
| Reference Drugs | |||||||
| Norfloxacin | 6.25 | 6.25 | 6.25 | 12.5 | - | - | Sharma et al., 2019[1] |
| Fluconazole | - | - | - | - | 12.5 | 25 | Sharma et al., 2019[1] |
Experimental Protocols
The data presented in this guide were obtained through standardized antimicrobial susceptibility testing methods. The primary techniques employed in the cited studies are the Agar Well Diffusion Method and the Broth Microdilution Method for determining Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Method
This method is utilized to qualitatively assess the antimicrobial activity of a compound.
-
Media Preparation: Mueller-Hinton Agar (MHA) is prepared, sterilized by autoclaving, and poured into sterile Petri dishes to a uniform thickness.
-
Inoculum Preparation: A standardized microbial suspension (typically a 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the entire surface of the MHA plate to create a lawn of bacteria.
-
Well Creation: Sterile cork borers are used to punch uniform wells (typically 6-8 mm in diameter) into the agar.
-
Compound Application: A specific concentration of the test compound, dissolved in a suitable solvent (like DMSO), is added to each well. A negative control (solvent alone) and a positive control (a known antibiotic) are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Broth Microdilution Method (for MIC Determination)
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Plate Preparation: A 96-well microtiter plate is used. A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of the plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, the plate is visually inspected or read using a microplate reader to determine the lowest concentration of the compound at which no visible growth of the microorganism is observed. This concentration is recorded as the MIC.
Mechanism of Action: Inhibition of Bacterial Cell Division
A significant body of research suggests that a primary mechanism of action for many thiazole-based antimicrobials is the inhibition of bacterial cell division through the targeting of the FtsZ protein.[2][3][5][6][7][8] FtsZ is a crucial prokaryotic cytoskeletal protein that polymerizes to form the Z-ring at the mid-cell, which is essential for bacterial cytokinesis.
As depicted in the diagram, thiazole antimicrobials can interfere with the polymerization dynamics of FtsZ. This disruption prevents the formation of a functional Z-ring, leading to an inability of the bacterial cell to divide. Consequently, the cell elongates, a phenomenon known as filamentation, which ultimately results in cell death.
Experimental Workflow for Antimicrobial Susceptibility Testing
The general workflow for evaluating the antimicrobial efficacy of a novel compound like this compound involves a series of sequential steps, from initial screening to quantitative assessment.
This guide provides a foundational comparison of this compound with other thiazole-based antimicrobials. The available data suggests that this compound and its derivatives possess promising antibacterial properties. Further research, particularly studies determining the MIC values against a broader panel of microorganisms, is warranted to fully elucidate its therapeutic potential.
References
- 1. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Activity of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, a thiazole derivative with demonstrated antimicrobial and anticancer potential. The information is compiled from available preclinical research to offer an objective overview of its performance, alongside alternative compounds, supported by experimental data and detailed methodologies.
In Vitro Activity: A Snapshot of Potential
This compound has emerged as a compound of interest due to its diverse biological activities observed in laboratory settings. Its primary therapeutic potential appears to lie in its antimicrobial and anticancer properties.
Anticancer Activity
The compound has demonstrated cytotoxic effects against various cancer cell lines. While specific IC50 values for a wide range of cell lines are not extensively published, related thiazole derivatives have shown significant antiproliferative activity. For instance, a similar compound, 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide, exhibited a half-maximal cytotoxic concentration (CC50) of 0.031 µM against HeLa cells[1]. The mechanism of action for many thiazole derivatives is believed to involve the induction of apoptosis and interference with key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
Antimicrobial Activity
In vitro studies have highlighted the compound's efficacy against a spectrum of microbial pathogens. It has shown notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and moderate activity against Gram-negative bacteria like Escherichia coli and the fungus Candida albicans. The presence of the chloroacetamide group is considered crucial for its antimicrobial action, potentially by alkylating essential biomolecules within the microbial cells.
Comparative In Vitro Data
To provide a clearer perspective on its efficacy, the following tables summarize the available in vitro data for this compound and compares it with established drugs and other thiazole-based compounds.
Table 1: Comparative Anticancer Activity (In Vitro)
| Compound | Cancer Cell Line | IC50/CC50 (µM) | Reference Compound | IC50 (µM) |
| 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide | HeLa | 0.031 (CC50) | Doxorubicin | Not specified in source |
| This compound | Data Not Available | N/A | Dasatinib | Varies by cell line |
| Dasatinib | Various | Nanomolar to low micromolar range | - | - |
Table 2: Comparative Antimicrobial Activity (In Vitro)
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| This compound | Staphylococcus aureus | Data Not Available | Sulfathiazole | Varies by strain |
| This compound | Escherichia coli | Data Not Available | Sulfathiazole | Varies by strain |
| This compound | Candida albicans | Data Not Available | Fluconazole | Varies by strain |
| Sulfathiazole | Various Bacteria | Wide range | - | - |
In Vivo Activity: The Next Frontier
Currently, there is a notable scarcity of published in vivo data for this compound. While in vitro results are promising, in vivo studies are essential to evaluate the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism setting. For comparative purposes, this guide outlines the typical in vivo performance of established thiazole-containing drugs.
-
Dasatinib (Anticancer): This multi-targeted kinase inhibitor, which contains a thiazole ring, has demonstrated significant tumor growth inhibition in various xenograft models of human cancers[2][3][4][5][6]. It is an FDA-approved drug for certain types of leukemia.
-
Sulfathiazole (Antimicrobial): As a sulfonamide antibiotic, sulfathiazole has been used historically to treat bacterial infections. Its in vivo efficacy has been established in various infection models, although its use has declined due to the development of more effective and safer antibiotics.
The lack of in vivo data for this compound represents a critical knowledge gap that future research should aim to address.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are standardized methodologies for key in vitro and in vivo assays relevant to the evaluation of this compound.
In Vitro Assay Protocols
1. MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with serial dilutions of this compound or a reference drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
2. Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
In Vivo Study Protocols
1. Acute Oral Toxicity Study (OECD Guideline 423)
This study provides information on the short-term toxic effects of a single oral dose of a substance.
-
Animal Model: Typically, female rats or mice are used.
-
Dosing: The compound is administered orally to a group of animals at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.
-
Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.
2. Cancer Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in vivo.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: Once the tumors reach a specific volume, the mice are randomized into treatment and control groups. The treatment group receives this compound at a predetermined dose and schedule, while the control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predefined size. The efficacy of the compound is determined by comparing the tumor growth inhibition in the treated group to the control group.
3. Murine Bacterial Infection Model
This model is used to assess the in vivo efficacy of an antimicrobial agent.
-
Infection: Mice are infected with a specific strain of bacteria (e.g., Staphylococcus aureus) via a relevant route of administration (e.g., intraperitoneal, intravenous, or subcutaneous).
-
Treatment: At a specified time post-infection, the mice are treated with this compound or a reference antibiotic.
-
Monitoring: The animals are monitored for survival and clinical signs of infection.
-
Endpoint: The efficacy of the compound can be assessed by determining the survival rate of the treated animals or by quantifying the bacterial load in various organs at the end of the study.
Visualizing the Science
To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.
Figure 1: General experimental workflow for evaluating the biological activity of a novel compound.
Figure 2: Potential signaling pathways modulated by thiazole derivatives in cancer cells.
Conclusion
This compound shows considerable promise as a bioactive molecule, particularly in the realms of anticancer and antimicrobial research. The available in vitro data suggests a favorable activity profile that warrants further investigation. However, the current lack of in vivo efficacy and safety data is a significant limitation. Future research efforts should prioritize comprehensive in vivo studies to validate the in vitro findings and to better understand the compound's therapeutic potential and its mechanism of action in a physiological context. This will be a critical step in determining its viability as a candidate for further drug development.
References
- 1. Activity In Vitro of 2-Chloro-N-[4-(4-Chlorophenyl)-2-Thiazolyl]Acetamide Against Promastigotes of Leishmania mexicana: An Apoptosis Inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effects of Dasatinib on laryngeal squamous cell carcinoma in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screen in vitro identifies dasatinib as a candidate for combinatorial treatment with HER2-targeting drugs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and Its Derivatives
This guide provides a comparative analysis of the cytotoxic effects of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and its derivatives against various cancer cell lines. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data, methodologies, and mechanistic insights.
Executive Summary
Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer properties. This guide focuses on this compound and its structural analogs, presenting a comparative overview of their in vitro cytotoxicity. The data presented herein is compiled from various studies to facilitate a comprehensive understanding of their structure-activity relationships and potential as anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and its derivatives has been evaluated against several human cancer cell lines. The following tables summarize the available quantitative data, primarily presenting the half-maximal inhibitory concentration (IC50) and other growth inhibition parameters.
Table 1: Cytotoxicity of 2-chloro-N-(thiazol-2-yl)acetamide Derivatives [1][2]
| Compound ID | R | Cell Line | IC50 (µM) |
| 3c | 4-phenyl | Jurkat | 11.3 |
| MDA-MB-231 | >50 | ||
| 3e | 4-(4-chlorophenyl) | Jurkat | 7.8 |
| MDA-MB-231 | >50 |
Table 2: Anticancer Activity of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide Derivatives against MCF7 Cell Line
| Compound ID | Substituent (R) | GI50 (µM) | TGI (µM) | LC50 (µM) |
| d1 | 2-chloro | 0.28 | 0.98 | >100 |
| d2 | 2-chloro-4-nitro | 0.21 | 0.89 | 89.3 |
| d3 | 4-bromo | 0.25 | 1.05 | >100 |
| d4 | 2-nitro | 0.31 | 1.25 | >100 |
| d5 | 4-chloro | 0.29 | 1.11 | >100 |
| d6 | 4-fluoro | 0.19 | 0.78 | 95.4 |
| d7 | 2,4-dichloro | 0.15 | 0.69 | 88.1 |
| d8 | 2-methyl | 0.35 | 1.35 | >100 |
| d9 | 4-methyl | 0.33 | 1.29 | >100 |
| 5-Fluorouracil | (Standard) | 0.96 | 36.6 | >100 |
Table 3: Cytotoxicity of (E)-2-((5-cinnamoyl-4-methylthiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (Compound 10a) [3]
| Cell Line | IC50 (µM) |
| PC-3 (Prostate) | 7 ± 0.6 |
| MCF-7 (Breast) | 4 ± 0.2 |
| HCT-116 (Colon) | Not specified |
| MDAMB-231 (Pancreatic) | 3 ± 0.2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000 to 20,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently layer 50 µL of cold 50% (w/v) TCA on top of the medium in each well to a final TCA concentration of 10%. Incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The optical density is proportional to the total cellular protein, which correlates with the cell number.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to attach overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compounds for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
Mechanistic Insights and Signaling Pathways
While the precise molecular mechanisms of this compound and its immediate derivatives are not fully elucidated, studies on related thiazole compounds suggest potential pathways for their anticancer activity, including the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
Several thiazole derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death is often mediated through the activation of caspases. The diagram below illustrates a potential apoptotic pathway that may be triggered by these compounds.
Caption: A potential intrinsic apoptosis pathway induced by thiazole acetamide derivatives.
Cell Cycle Arrest
Some thiazole derivatives have been observed to cause cell cycle arrest, a key mechanism for inhibiting cancer cell proliferation. The diagram below illustrates a simplified workflow for analyzing the cell cycle effects of these compounds.
Caption: Experimental workflow for cell cycle analysis upon treatment with thiazole derivatives.
Some studies on related thiazole compounds suggest that they can induce G1 phase cell cycle arrest through the mTOR/c-Myc/p27 pathway, independent of p53/p21.[4]
Conclusion
The available data indicates that this compound and its derivatives exhibit promising cytotoxic activity against a range of cancer cell lines. The structure-activity relationship appears to be influenced by the nature and position of substituents on the phenyl rings. While the precise mechanisms of action require further investigation, induction of apoptosis and cell cycle arrest are implicated as potential pathways. This guide serves as a foundational resource for further research and development of this class of compounds as potential anticancer therapeutics.
References
- 1. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Molecular Blueprint: A Guide to Confirming the Mechanism of Action of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide via Mutagenesis
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of the promising bioactive compound, 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. While the compound has demonstrated significant antimicrobial and anticancer properties, its precise molecular target remains unconfirmed.[1][2] This document outlines a comparative analysis against established drugs and presents a detailed experimental protocol using mutagenesis—a powerful technique for target identification and validation.
Potential Mechanisms of Action
The thiazole scaffold is a cornerstone in medicinal chemistry, known to interact with a variety of biological targets. For this compound, the mechanism is believed to involve the inhibition of specific enzymes or receptors, leading to the disruption of essential cellular pathways.[1]
Anticancer Activity: Thiazole derivatives have been reported to exert anticancer effects through several mechanisms, including:
-
Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
-
Kinase Inhibition: Targeting key signaling proteins like Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[3]
-
Apoptosis Induction: Activating programmed cell death pathways, potentially through the caspase cascade.[4][5]
Antimicrobial Activity: As an antimicrobial agent, potential bacterial targets include:
-
Enoyl-Acyl Carrier Protein (ACP) Reductase (FabI) Inhibition: Blocking fatty acid synthesis, which is essential for bacterial membrane integrity.
-
DNA Gyrase and Topoisomerase IV Inhibition: Interfering with DNA replication and repair, leading to bacterial cell death.[6][7]
-
Tryptophanyl-tRNA Synthetase Inhibition: Halting protein synthesis by preventing the charging of tRNA with tryptophan.[8]
Comparative Performance Data
To contextualize the efficacy of this compound, its performance is compared against established drugs targeting the potential mechanisms of action.
Anticancer Activity Comparison (HepG2 Cell Line)
| Compound | Putative Mechanism | IC₅₀ (µM) |
| This compound | Cell Cycle Arrest at G2/M[2] | Data not specified, but cytotoxic effects and G2/M arrest are reported.[2] |
| Paclitaxel | Tubulin Polymerization Inhibitor | ~0.023 |
| Gefitinib | EGFR Inhibitor | > 50[8] |
Note: IC₅₀ values can vary based on experimental conditions. The data presented is for comparative purposes.
Antimicrobial Activity Comparison
| Compound | Target Organism | Putative Mechanism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | Not fully understood[1] | Effective against S. aureus[2] |
| Escherichia coli | Not fully understood[1] | Moderate activity against E. coli[2] | |
| Triclosan | Staphylococcus aureus | FabI Inhibitor | 0.016 - 2[4] |
| Escherichia coli | FabI Inhibitor | 0.03125 - 8[9] | |
| Ciprofloxacin | Staphylococcus aureus | DNA Gyrase/Topoisomerase IV Inhibitor | 0.25 - 0.5[10] |
| Escherichia coli | DNA Gyrase/Topoisomerase IV Inhibitor | ≤0.06 - >8[11] |
Note: MIC (Minimum Inhibitory Concentration) values are presented as a range to reflect strain-dependent variations.
Visualizing Potential Pathways and Workflows
To clarify the proposed mechanisms and the experimental approach, the following diagrams are provided.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound | 5039-16-7 | Benchchem [benchchem.com]
- 3. An assessment of triclosan susceptibility in methicillin-resistant and methicillin-sensitive Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defining and Combating the Mechanisms of Triclosan Resistance in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The prevalence and mechanism of triclosan resistance in Escherichia coli isolated from urine samples in Wenzhou, China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Anticonvulsant Activity: A Comparative Analysis of Novel Thiazole Derivatives Against Standard Antiepileptic Drugs
A comprehensive evaluation of the anticonvulsant potential of novel therapeutic agents is paramount in the quest for more efficacious and safer treatments for epilepsy. This guide provides a comparative analysis of the anticonvulsant activity of a representative thiazole derivative, 2-(thiazol-2-ylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one, against established antiepileptic drugs (AEDs). The data presented herein is based on preclinical screening models that are fundamental in the early assessment of potential anticonvulsants.
While the specific compound of interest, 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, lacks publicly available anticonvulsant activity data, the following analysis of a structurally related thiazole derivative illustrates the standard methodologies and data presentation required for such a comparative study.
Comparative Anticonvulsant Activity and Neurotoxicity
The efficacy and safety of a potential anticonvulsant are critically assessed by determining its median effective dose (ED₅₀) and its median toxic dose (TD₅₀). The protective index (PI), calculated as the ratio of TD₅₀ to ED₅₀, offers a quantitative measure of the drug's therapeutic window. A higher PI is indicative of a more favorable safety profile.
The following table summarizes the anticonvulsant activity and neurotoxicity of the representative thiazole derivative and standard AEDs in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice.
| Compound | MES Screen (ED₅₀ mg/kg) | scPTZ Screen (ED₅₀ mg/kg) | Rotarod Test (TD₅₀ mg/kg) | Protective Index (PI) (MES) |
| 2-(thiazol-2-ylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one | 25 | 45 | 150 | 6 |
| Phenytoin | 9.5 | >100 | 68 | 7.2 |
| Carbamazepine | 8.8 | 33.7 | 73 | 8.3 |
| Valproate | 272 | 149 | 426 | 1.6 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols were employed for the assessment of anticonvulsant activity and neurotoxicity.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Male albino mice (20-25 g) were used.
-
Procedure: A 0.2-second electrical stimulus (50 mA, 60 Hz) was delivered via corneal electrodes.
-
Endpoint: The abolition of the hind limb tonic extensor component of the seizure was recorded as the endpoint.
-
Drug Administration: The test compound and standard drugs were administered intraperitoneally (i.p.) at various doses 30 minutes prior to the MES test.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for identifying drugs that may be effective against absence seizures.
-
Animal Model: Male albino mice (20-25 g) were used.
-
Procedure: Pentylenetetrazole (85 mg/kg) was administered subcutaneously.
-
Endpoint: The absence of clonic seizures for at least 5 seconds within a 30-minute observation period was considered the endpoint.
-
Drug Administration: The test compound and standard drugs were administered i.p. 30 minutes prior to the scPTZ injection.
Rotarod Neurotoxicity Test
This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit.
-
Animal Model: Male albino mice (20-25 g) were used.
-
Procedure: Mice were placed on a rotating rod (3 cm diameter, 6 rpm).
-
Endpoint: The inability of the animal to remain on the rod for 1 minute in three consecutive trials was recorded as the endpoint for neurotoxicity.
-
Drug Administration: The test compound and standard drugs were administered i.p. at various doses, and the test was conducted at the time of peak effect.
Visualizing Experimental Workflow and Potential Signaling Pathways
Diagrams are essential for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a generalized experimental workflow for anticonvulsant screening and a hypothetical signaling pathway that could be modulated by anticonvulsant agents.
Caption: Experimental workflow for anticonvulsant drug screening.
Caption: Potential anticonvulsant drug signaling pathways.
Safety Operating Guide
Proper Disposal of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: A Step-by-Step Guide
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.
Researchers, scientists, and drug development professionals handling this compound must be aware of its hazard profile to manage its disposal safely. This compound is classified as harmful if swallowed, harmful in contact with skin, a skin irritant, and capable of causing serious eye damage.[1] Therefore, meticulous planning and execution of disposal procedures are paramount.
Hazard Profile
A summary of the key hazard statements for this compound is provided in the table below. This information is critical for understanding the risks associated with handling the compound and its waste.
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Warning) |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Warning) |
| H315: Causes skin irritation | Skin corrosion/irritation (Warning) |
| H318: Causes serious eye damage | Serious eye damage/eye irritation (Danger) |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Warning) |
Data sourced from PubChem CID 2781529.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] |
| Body Protection | Protective clothing, lab coat, and chemical-resistant boots.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2] If dust formation is likely, a respirator is necessary. |
Handling Guidelines:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]
-
Avoid direct contact with skin and eyes.[3]
-
Prevent the formation of dust and aerosols.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Clearly label a dedicated waste container for this compound and any materials contaminated with it.
-
Container Selection: Use a sealable, chemically resistant container for solid waste. For liquid waste (if the compound is dissolved in a solvent), use a compatible, sealed container.
-
Solid Waste Collection:
-
Carefully sweep up any solid this compound waste.
-
Place the solid waste, along with any contaminated items such as gloves, weighing papers, and pipette tips, into the designated, labeled waste container.[2]
-
-
Liquid Waste Collection (if applicable):
-
If the compound is in a solution, do not pour it down the drain.[3]
-
Collect the solution in a designated, labeled liquid waste container.
-
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][5]
Disposal Workflow Diagram
Caption: Disposal workflow from PPE to final documentation.
Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate: Evacuate non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the substance.[6] For solid spills, carefully sweep up the material.
-
Collect: Place all contaminated materials into a designated, sealed container for disposal.[2]
-
Decontaminate: Wash the spill area thoroughly with soap and water.[2]
-
Dispose: Dispose of the collected waste as per the protocol outlined above.
Logical Relationship of Spill Response
Caption: Step-by-step logical flow for managing a chemical spill.
Ultimate Disposal
The final disposal of this compound waste must be conducted by a licensed and approved waste disposal facility.[4][5][6] The common methods for the ultimate disposal of this type of chemical waste are:
-
Incineration: The material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2] This is often the preferred method for organic chemical waste.
-
Licensed Chemical Destruction: Removal to a licensed chemical destruction plant is another viable option.[3]
It is imperative to comply with all federal, state, and local environmental regulations regarding chemical waste disposal.[2] Do not discharge this chemical or its containers into sewer systems or the environment.[3] Contaminated packaging should be triple-rinsed and either offered for recycling or punctured to prevent reuse before disposal in a sanitary landfill, in accordance with local regulations.[3]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
